1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
Descripción
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Propiedades
IUPAC Name |
1-[4-[(6-bromopyridin-2-yl)methyl]azepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-11(18)17-8-3-4-12(7-9-17)10-13-5-2-6-14(15)16-13/h2,5-6,12H,3-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSTJPWYHSDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of novel heterocyclic compounds. By dissecting the molecule into its constituent fragments—the 6-bromopyridine ring, the azepane core, and the N-acetyl group—we will predict and interpret the chemical shifts, multiplicities, and coupling constants. This guide emphasizes the causal relationships between molecular structure and spectral output, providing a framework for the structural elucidation of similar derivatives.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the unambiguous determination of molecular structure.[1][2] The precise chemical environment of each proton (¹H) and carbon (¹³C) nucleus within a molecule influences its resonance frequency in a magnetic field, resulting in a unique spectral fingerprint.[3] For a molecule such as 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, which contains distinct aromatic and aliphatic moieties, NMR provides critical information on connectivity, stereochemistry, and conformational dynamics.
This guide will present a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of the title compound. In the absence of a single, published experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from analogous substructures to provide a robust and scientifically grounded interpretation.
Experimental Considerations and Protocols
To ensure the acquisition of high-quality NMR data for compounds of this nature, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with limited solubility or to investigate hydrogen bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.[4][5] It is important to note that solvent choice can influence chemical shifts, particularly for protons involved in hydrogen bonding, such as amide N-H protons.[6][7]
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its resonance defined as 0.00 ppm.[8][9]
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for resolving complex spin systems in the aromatic and aliphatic regions.
-
¹H NMR:
-
A standard pulse program (e.g., zg30) is used.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
A proton-decoupled pulse program (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation.[2]
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone can be divided into three key regions: the aromatic region (6-bromopyridine), the aliphatic region (azepane ring and methylene bridge), and the N-acetyl region.
The 6-Bromopyridine Moiety (δ 7.0-8.5 ppm)
The 6-bromopyridine ring will exhibit a characteristic three-proton spin system. The electron-withdrawing nature of the nitrogen atom and the bromine atom will significantly deshield the ring protons, causing them to resonate at a lower field.[10]
-
H-3' and H-5': These protons are ortho and para to the bromine atom, respectively, and will be deshielded. They will likely appear as doublets due to coupling with H-4'.
-
H-4': This proton is situated between H-3' and H-5' and will appear as a triplet (or more accurately, a doublet of doublets that may appear as a triplet if the coupling constants are similar) due to coupling with both neighboring protons. The typical ortho-coupling constant (³JHH) in pyridine rings is in the range of 7-10 Hz.[11]
The Azepane Ring and Methylene Bridge (δ 1.5-4.0 ppm)
The seven-membered azepane ring introduces conformational flexibility, which can lead to complex and potentially broad signals. The protons on the carbons adjacent to the nitrogen atom will be the most deshielded within this aliphatic system.
-
-CH₂- (Methylene Bridge): The two protons of the methylene group connecting the pyridine ring and the azepane ring are diastereotopic and are expected to be non-equivalent, appearing as a doublet. Their chemical shift will be influenced by the aromatic ring and the azepane nitrogen.
-
Azepane Protons: The protons on the azepane ring will exhibit a complex pattern of overlapping multiplets. The protons on the carbons alpha to the nitrogen (positions 2 and 7) will be the most downfield. The remaining methylene groups (positions 3, 5, and 6) will resonate at a higher field. The proton at the point of substitution (position 4) will be a multiplet.
The N-Acetyl Group (δ ~2.1 ppm)
-
-C(O)CH₃: The three protons of the methyl group of the N-acetyl moiety are equivalent and will appear as a sharp singlet. Its chemical shift is typically around 2.1 ppm.[12][13] The electronegative carbonyl group and the adjacent nitrogen cause a downfield shift compared to a simple alkyl methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | ~7.5 - 7.8 | d | ~8.0 |
| H-4' | ~7.6 - 7.9 | t | ~8.0 |
| H-5' | ~7.3 - 7.6 | d | ~8.0 |
| Py-CH₂-Az | ~2.6 - 2.9 | d | ~7.0 |
| Azepane-H (α-N) | ~3.2 - 3.6 | m | - |
| Azepane-H (other) | ~1.5 - 1.9 | m | - |
| Azepane-H4 | ~1.8 - 2.2 | m | - |
| -C(O)CH₃ | ~2.1 | s | - |
d = doublet, t = triplet, s = singlet, m = multiplet
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
The 6-Bromopyridine Moiety (δ 120-160 ppm)
The carbon atoms of the pyridine ring will resonate in the aromatic region.
-
C-2' and C-6': These carbons, directly attached to the electronegative nitrogen and bromine, will be the most deshielded.
-
C-4': This carbon will also be significantly deshielded.
-
C-3' and C-5': These carbons will appear at a relatively higher field within the aromatic region.
The Azepane Ring and Methylene Bridge (δ 25-60 ppm)
-
-CH₂- (Methylene Bridge): This carbon will appear in the aliphatic region, with its chemical shift influenced by the adjacent aromatic ring and the azepane ring.
-
Azepane Carbons: The carbons alpha to the nitrogen will be the most deshielded within the azepane ring. The other carbons will resonate at a higher field.
The N-Acetyl Group (δ ~22 and ~170 ppm)
-
-C(O)CH₃: The methyl carbon will resonate at a high field, typically around 22 ppm.
-
-C(O)CH₃: The carbonyl carbon will be significantly deshielded due to the double bond to the electronegative oxygen and will appear at a very low field, around 170 ppm.[14]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) |
| C-2' | ~158 - 162 |
| C-3' | ~122 - 126 |
| C-4' | ~138 - 142 |
| C-5' | ~128 - 132 |
| C-6' | ~140 - 144 |
| Py-CH₂-Az | ~38 - 42 |
| Azepane-C (α-N) | ~45 - 55 |
| Azepane-C (other) | ~25 - 35 |
| Azepane-C4 | ~35 - 40 |
| -C(O)CH₃ | ~21 - 23 |
| -C(O)CH₃ | ~169 - 171 |
Visualization of Molecular Structure and NMR Assignments
The following diagrams provide a visual representation of the molecular structure and the logical workflow for spectral interpretation.
Figure 1: Molecular structure of the title compound with key heteroatoms highlighted.
Figure 2: Logical workflow for the interpretation of ¹H and ¹³C NMR spectra.
Conclusion
This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR characterization of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone. By systematically analyzing the expected spectral features of each molecular fragment, researchers can confidently assign the observed resonances in an experimental spectrum to the corresponding nuclei. The principles and predictive data presented herein serve as a valuable resource for the structural elucidation of this and related heterocyclic compounds, thereby supporting advancements in medicinal chemistry and drug discovery.
References
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F. A. L. Anet and A. J. R. Bourn. Solvent Effects on the Amidic Bond. Journal of the American Chemical Society, 1965.
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R. Koch, et al. 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2, 1997.
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A. M. Abraham, et al. H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 2014.
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R. Koch, et al. 13C NMR calculations on azepines and diazepines. UQ eSpace, 1997.
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A. M. Abraham, et al. Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A, 2017.
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SpectraBase. 2-(4-Methylphenyl)azepane - Optional[13C NMR] - Chemical Shifts.
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J. E. Del Bene and J. F. Liebman. Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 2006.
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S. Castellano, et al. Analysis of the NMR Spectrum of Pyridine. AIP Publishing, 1966.
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L. B. Krivdin, et al. Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Magnetic Resonance in Chemistry, 2017.
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W. R. Abbas, et al. 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate, 2019.
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T. A. Mobin, et al. NMR J(13C,13C) spin–spin coupling constants in pyridine-carboxaldehydes. Experimental and DFT-B3LYP studies. Magnetic Resonance in Chemistry, 2010.
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R. J. Abraham, et al. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 2013.
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L. B. Krivdin. Theoretical and practical aspects of indirect spin–spin couplings. Progress in Nuclear Magnetic Resonance Spectroscopy, 2021.
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Z. He, et al. Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 2022.
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F. C. Lin, et al. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. International Journal of Molecular Sciences, 2011.
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F. I. Gonzalez-Salas, et al. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, 2020.
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Exploiting the 3D Chemical Space: Discovery and Synthesis of Novel Azepane-Based Therapeutic Agents
Executive Summary: The Strategic Value of the Azepane Scaffold
In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a critical evolution. Molecules with higher fractional sp3 character (Fsp3) generally exhibit improved solubility, reduced promiscuity, and enhanced target specificity. Among saturated nitrogen heterocycles, the six-membered piperidine and five-membered pyrrolidine dominate screening libraries. However, the seven-membered azepane ring remains significantly underrepresented, leaving a vast, three-dimensional chemical space largely unexplored [[1]]().
Azepane derivatives offer unique conformational flexibility, allowing them to act as constrained bioisosteres that mimic transition states—such as sugar bioisosteres in nucleoside reverse transcriptase inhibitors 2. This whitepaper details the mechanistic rationale, modern synthetic breakthroughs, and self-validating pharmacological protocols required to successfully integrate azepane motifs into novel therapeutic pipelines.
Overcoming Synthetic Bottlenecks: Modern Methodologies
Historically, the synthesis of polysubstituted azepanes relied on multistep linear sequences followed by ring-closing metathesis or Beckmann rearrangements of functionalized piperidones. These approaches suffer from high step counts and poor atom economy, which ultimately hampers structure-activity relationship (SAR) exploration [[1]](). To bypass these limitations, modern methodologies leverage direct ring expansion.
Protocol 1: Photochemical Dearomative Ring Expansion of Nitroarenes
This protocol translates the widely available substitution patterns of commercial nitroarenes directly into saturated azepanes via a singlet nitrene intermediate 3.
-
Step 1: Precursor Preparation. Dissolve the target nitroarene in isopropanol (0.1 M concentration).
-
Step 2: Reagent Addition. Add 2.0 equivalents of diethylamine (Et₂NH) and 1.5 equivalents of triisopropyl phosphite [P(Oi-Pr)₃].
-
Causality: The phosphite acts as a highly specific deoxygenating agent. Without it, the nitro group cannot be efficiently reduced to the highly reactive singlet nitrene required for insertion 3.
-
-
Step 3: Photolysis. Irradiate the reaction mixture using a 440 nm blue LED at room temperature for 12 hours.
-
Causality: Blue light provides the exact energy threshold needed to excite the nitroarene without inducing the non-specific photolytic degradation of sp3-hybridized bonds commonly seen with harsh UV irradiation 1.
-
-
Step 4: Intermediate Isolation. Purify the resulting 3H-azepine intermediate via flash column chromatography (neutral alumina is preferred to prevent acid-catalyzed degradation).
-
Step 5: Hydrogenolysis (Self-Validating Step). Subject the 3H-azepine to a H₂ atmosphere (1 atm) in the presence of a dual catalyst system: 10% Pd/C and PtO₂. Monitor via LC-MS until the mass shifts by +4 Da.
-
Causality: Pd/C efficiently reduces the alkene bonds, while PtO₂ is required to fully reduce the sterically hindered imine. Monitoring the precise +4 Da mass shift acts as an internal validation of complete saturation.
-
Photochemical dearomative ring expansion workflow for azepane synthesis.
Protocol 2: Ligand-Controlled Silver-Catalyzed Nitrene Transfer
An alternative approach utilizes 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamidates under silver catalysis. The choice of ligand dictates chemoselectivity between benzylic C-H amination and seven-membered ring formation 4.
-
Causality: Utilizing sterically encumbered bis(oxazoline) (BOX) ligands forces a steric clash with the Tces group in the square-planar transition state. This energy penalty suppresses standard C-H amination, thermodynamically driving the reaction toward arene dearomatization and azepine formation 4.
Target Engagement & Pharmacological Profiling
Azepane derivatives have demonstrated profound efficacy against high-value oncology and metabolic targets. A prime example is the natural product balanol, an ATP-competitive kinase inhibitor containing an azepane core 5. Optimization of the balanol scaffold has yielded highly potent inhibitors of Protein Kinase B (PKB-α/Akt), a critical node in tumor cell proliferation 6.
Quantitative SAR Data Summary
| Target | Scaffold / Compound | IC₅₀ Value | Pharmacological Application | Reference |
| PKB-α | Balanol-derived azepane ester (1) | 5 nM | Oncology (In vitro potent, plasma unstable) | 6 |
| PKB-α | Balanol-derived azepane amide (4) | 4 nM | Oncology (Plasma stable optimization) | 6 |
| 11β-HSD1 | Azepane sulfonamide (30) | 3.0 nM | Metabolic Disorders | 7 |
Mechanistic Insight: The transition from the ester (Compound 1) to the amide (Compound 4) in the balanol series was not arbitrary. Crystallographic data revealed that the amide NH forms a critical OCNH···OOC hydrogen bond with the side chain of Asp184 in the kinase domain, retaining the 4 nM potency while entirely bypassing the rapid plasma esterase degradation that plagued the ester derivative (t₁/₂ < 1 min) 6.
Mechanism of PKB-alpha inhibition by balanol-derived azepane amides.
Biological Evaluation: Self-Validating Screening Workflows
To accurately assess the potency of novel azepane libraries, researchers must employ rigorous, artifact-free screening methods.
Protocol 3: Self-Validating TR-FRET Kinase Assay
Traditional colorimetric ATP-consumption assays are highly susceptible to interference from colored or fluorescent library compounds. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to establish a self-validating data loop.
-
Step 1: Reagent Preparation. Prepare a master mix containing recombinant PKB-α, a biotinylated peptide substrate, and Eu³⁺-labeled anti-phosphopeptide antibodies in a HEPES-buffered saline solution.
-
Step 2: Compound Pre-Incubation. Dispense serial dilutions of the azepane derivative (in max 1% DMSO to prevent solvent-induced protein unfolding) into a 384-well plate. Add the enzyme master mix and incubate for 30 minutes.
-
Causality: Pre-incubation is critical. Because azepane amides are ATP-competitive, allowing the inhibitor to equilibrate within the binding pocket before the introduction of high-concentration ATP prevents artificially inflated IC₅₀ values.
-
-
Step 3: Reaction Initiation. Add ultra-pure ATP to initiate the kinase reaction. Incubate for 60 minutes at 25°C.
-
Step 4: Signal Detection. Add Streptavidin-Allophycocyanin (APC) to bind the biotinylated substrate. Excite the sample at 340 nm and measure emission at 615 nm (Eu³⁺) and 665 nm (APC) after a 100-microsecond delay.
-
Causality: The 100 µs delay is the self-validating mechanism. Short-lived background autofluorescence from the azepane compounds decays within nanoseconds. Measuring the long-lived lanthanide emission ensures the signal is exclusively derived from the phosphorylation event, yielding an artifact-free IC₅₀ curve.
-
Self-validating TR-FRET kinase assay workflow for azepane screening.
Conclusion
The integration of azepane scaffolds into drug discovery programs offers a powerful vector for exploring novel 3D chemical spaces. By transitioning away from outdated, low-yield linear syntheses toward modern photochemical dearomatization and ligand-controlled nitrene transfer, medicinal chemists can now rapidly generate functionalized azepane libraries. When paired with structure-based design—such as the ester-to-amide optimization seen in PKB-α inhibitors—and validated through rigorous TR-FRET screening, azepanes stand poised to become the next privileged motif in the development of highly selective therapeutic agents.
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A Strategic Guide to the Preliminary In-Vitro Evaluation of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. The compound 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone represents such a confluence, integrating the biologically versatile bromopyridine scaffold with the CNS-favored azepane ring system. This guide outlines a comprehensive and logically tiered strategy for the preliminary in-vitro screening of this compound. Our approach is designed to efficiently probe its potential bioactivity across key therapeutic areas suggested by its constituent fragments, primarily oncology and infectious diseases. We will detail the scientific rationale underpinning the proposed screening cascade, provide robust, step-by-step protocols for primary assays, and present a framework for data interpretation and subsequent mechanistic investigation. This document serves as a technical roadmap for researchers seeking to systematically uncover the therapeutic promise of this novel chemical entity.
Introduction: Unpacking the Therapeutic Potential
The Compound of Interest: A Synthesis of Privileged Scaffolds
The subject of this guide, 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, is a novel chemical entity featuring two key pharmacophores:
-
The Bromopyridine Moiety: The pyridine scaffold is a cornerstone of medicinal chemistry.[1][2] The strategic inclusion of a bromine atom can significantly alter the molecule's physicochemical properties, often enhancing lipophilicity and metabolic stability, which can facilitate passage across biological membranes.[3] Brominated pyridine derivatives have demonstrated a wide spectrum of biological activities, with notable potency as anticancer and antimicrobial agents.[1][3][4] The bromine atom also serves as a versatile synthetic handle for future structure-activity relationship (SAR) studies via cross-coupling reactions.[5]
-
The Azepane Ring: As a seven-membered nitrogen-containing heterocycle, the azepane ring is a prominent feature in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[6][7] Its inherent three-dimensional and flexible conformation allows for diverse substitutions, enabling the fine-tuning of pharmacological and pharmacokinetic profiles.[8][9] Beyond CNS applications, azepane derivatives have shown significant promise as anticancer, antimicrobial, and anti-Alzheimer's agents.[7][8]
Scientific Rationale for a Targeted Screening Approach
The hybrid structure of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone provides a strong, rational basis for its initial biological evaluation. The established anticancer and antimicrobial activities of both bromopyridines and azepanes make these therapeutic areas the most logical starting points for a preliminary in-vitro screen.[3][7][8] A tiered or cascaded screening approach ensures that resources are utilized efficiently, beginning with broad, high-throughput assays to identify general bioactivity before proceeding to more specific, hypothesis-driven investigations.
The Proposed In-Vitro Screening Cascade
Our recommended workflow is designed to first identify cytotoxic or antiproliferative effects, followed by an assessment of antimicrobial properties. This parallel primary screening approach provides a broad initial characterization of the compound's bioactivity. Positive "hits" from these initial screens would then warrant progression to more complex secondary and mechanistic assays.
Figure 1: Proposed workflow for the preliminary in-vitro screening cascade.
Primary Screening I: Antiproliferative & Cytotoxicity Assessment
Causality Behind Experimental Choice
Given that both the bromopyridine and azepane scaffolds are prevalent in compounds with demonstrated anticancer activity, a primary screen to assess general cytotoxicity against a panel of human cancer cell lines is the highest priority.[3][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for this purpose. It is a robust, colorimetric assay that is widely used, cost-effective, and provides a quantitative measure of cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation.[2][10] By using a panel of cell lines from diverse tissue origins (e.g., breast, lung, colon), we can rapidly identify if the compound has broad-spectrum activity or potential tissue-specific selectivity.
Detailed Experimental Protocol: MTT Assay
This protocol is designed as a self-validating system, including appropriate controls to ensure data integrity.
-
Cell Line Maintenance:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colorectal) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and sub-confluent before use.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5x10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in sterile DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the seeded plate and add 100 µL of the medium containing the various compound concentrations.
-
Include wells for:
-
Vehicle Control: Cells treated with medium containing 0.5% DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Medium only, with no cells.
-
-
Incubate the plate for 48-72 hours.[3]
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[1] Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. A compound is typically considered a "hit" worthy of further investigation if it demonstrates an IC50 value below 10 µM in one or more cell lines.
Table 1: Hypothetical Antiproliferative Activity (IC50 Values)
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Test Compound | 8.5 ± 0.7 | 12.2 ± 1.1 | > 100 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Primary Screening II: Antimicrobial Susceptibility
Causality Behind Experimental Choice
The presence of both bromopyridine and azepane structures provides a strong rationale for evaluating antimicrobial activity.[3][7] The introduction of bromine can enhance lipophilicity, potentially aiding penetration of microbial cell membranes.[3] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This method is highly reproducible and allows for the simultaneous testing of multiple organisms.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation:
-
Select representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and yeast (e.g., Candida albicans ATCC 90028).
-
From a fresh agar plate, inoculate 3-5 colonies into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Incubate the culture at 37°C (for bacteria) or 30°C (for yeast) with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Compound Dilution:
-
In a sterile 96-well microtiter plate, add 50 µL of broth to all wells.
-
Add 50 µL of the 10 mM compound stock (in DMSO, diluted in broth) to the first well and perform a two-fold serial dilution across the plate. The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized microbial inoculum to each well containing the compound dilutions.
-
Include the following controls:
-
Growth Control: Inoculum with no compound.
-
Sterility Control: Broth only.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
-
-
Incubate the plates at the appropriate temperature for 18-24 hours.[3]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
-
Data Presentation and Interpretation
MIC values provide a clear quantitative measure of antimicrobial potency.
Table 2: Hypothetical Antimicrobial Activity (MIC Values)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound | 16 | > 256 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
N/A: Not Applicable
Mechanistic Deconvolution and Future Directions
Positive results from primary screening necessitate further investigation to understand the compound's mechanism of action.
Potential Target Classes Based on Anticancer Activity
If the test compound shows significant antiproliferative activity (e.g., IC50 < 10 µM), a key next step is to investigate its molecular target. Many pyridine derivatives are known to function as kinase inhibitors.[2] A particularly relevant target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, which is essential for tumor growth.[1] Inhibition of the VEGFR-2 signaling pathway is a validated anticancer strategy.
Figure 2: Potential inhibition of the VEGFR-2 signaling pathway by a bromopyridine derivative.
Proposed Next Steps
-
Selectivity Assays: To assess for potential therapeutic index, the compound's cytotoxicity should be tested against non-cancerous human cell lines (e.g., human fibroblasts).
-
Target-Based Assays: If an anticancer hit is confirmed, screening against a panel of known cancer-related kinases would be a logical next step to identify specific molecular targets.
-
Cell-Based Mechanistic Assays: Experiments such as cell cycle analysis (via flow cytometry) and apoptosis assays (e.g., Annexin V staining) can elucidate the cellular consequences of compound treatment.
-
SAR Studies: If the compound is deemed a promising hit, the synthesis and screening of analogs would be initiated to improve potency and selectivity.
Conclusion
The compound 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone stands as a promising candidate for drug discovery, built from scaffolds with proven records in medicinal chemistry. The systematic in-vitro screening strategy detailed in this guide—beginning with broad antiproliferative and antimicrobial assays—provides a robust and efficient path to characterizing its biological activity. By adhering to a logical, hypothesis-driven workflow, researchers can effectively de-risk and advance this novel compound, paving the way for potential development into a next-generation therapeutic agent.
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- ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
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- PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
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Solubility and Stability of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone in DMSO: A Framework for Preclinical Assessment
An In-Depth Technical Guide
Abstract
In early-stage drug discovery, the integrity of screening data is fundamentally reliant on the consistent and predictable behavior of test compounds in solution. Dimethyl sulfoxide (DMSO) is the near-universal solvent for creating high-concentration stock solutions of small molecules for high-throughput screening (HTS) and biological assays.[1][2] However, its unique properties, including its hygroscopicity and potential for reactivity, necessitate a thorough evaluation of compound solubility and stability.[3][4] This guide provides a comprehensive technical framework for characterizing the solubility and stability of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, a molecule featuring common medicinal chemistry scaffolds like bromopyridine and a substituted azepane.[5][6][7] The methodologies presented herein are designed to equip researchers and drug development professionals with the expertise to generate robust, reliable data, thereby preventing costly artifacts and false interpretations in the preclinical development pipeline.
Introduction: The Critical Role of Compound Characterization in DMSO
The compound 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone incorporates structural motifs frequently explored for their pharmacological potential. Azepane-based structures are found in numerous approved and experimental drugs, valued for their conformational flexibility which can be key to their bioactivity.[5][6] The bromopyridine moiety is a versatile building block in medicinal chemistry. The reliability of any biological data generated for such a compound is contingent upon its behavior in the primary solvent vehicle, DMSO.
DMSO is favored for its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[4] This property allows for the creation of concentrated stock solutions (typically 10-20 mM), which are then serially diluted for assays. However, overlooking the potential for poor solubility or degradation in DMSO can lead to significant experimental errors:
-
Inaccurate Potency: If a compound precipitates from solution, its effective concentration in an assay will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., an artificially high IC₅₀).
-
Assay Artifacts: Undissolved compound particles can interfere with optical-based assay readouts (e.g., fluorescence, absorbance) and lead to false-positive or false-negative results.
-
Loss of Compound Integrity: Degradation of the parent molecule over time can result in a decreased concentration of the active species or the formation of new entities with unintended biological or interfering properties.
This guide establishes a two-part framework for the systematic evaluation of this compound: first, determining its practical solubility limit for assay development, and second, assessing its chemical stability under conditions relevant to storage and use.
Part I: Solubility Determination in Dimethyl Sulfoxide (DMSO)
Solubility assessment is a foundational step in preclinical compound profiling. For drug discovery applications, we are often most concerned with kinetic solubility , which reflects the concentration at which a compound, rapidly introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[8] This scenario closely mimics the preparation of assay plates for HTS. This is distinct from thermodynamic solubility , which is the saturation concentration of a compound in a solution at equilibrium with its solid form.[8]
Causality Behind Experimental Choices: Why Kinetic Solubility?
In HTS workflows, small aliquots of high-concentration DMSO stocks are dispensed into large volumes of aqueous assay buffer. This rapid solvent shift creates a supersaturated state from which precipitation can occur. A kinetic solubility assay is therefore more predictive of a compound's behavior in a typical screening environment than a thermodynamic (shake-flask) method, which can take 24-72 hours to reach equilibrium.[8]
Experimental Protocol: High-Throughput Kinetic Solubility via Nephelometry
This protocol describes a validated, plate-based method for determining kinetic solubility by measuring light scattering caused by compound precipitation (turbidity).
Principle: The amount of light scattered by a solution is directly proportional to the concentration of insoluble particles. A nephelometric plate reader quantifies this turbidity to identify the point of precipitation.
Step-by-Step Methodology:
-
Master Stock Preparation: Prepare a 10 mM stock solution of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone in 100% anhydrous, high-purity DMSO. Ensure the compound is fully dissolved by vortexing.
-
Serial Dilution Plate: In a 96-well polypropylene plate (the "source plate"), perform a 2-fold serial dilution of the master stock using 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Assay Plate Preparation: Add 198 µL of a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the wells of a clear-bottom 96-well assay plate.
-
Compound Addition: Using an automated liquid handler or a multichannel pipette, transfer 2 µL of each concentration from the DMSO source plate to the corresponding wells of the aqueous assay plate. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the assay plate and incubate at a controlled temperature (e.g., 25°C) for a period that reflects a typical assay incubation time, usually 1 to 2 hours.[8] Gentle shaking during this period ensures homogeneity.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity/absorbance at a wavelength where the compound does not absorb (e.g., 650-750 nm).
-
Data Analysis: Plot the turbidity reading against the nominal compound concentration. The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Representative Kinetic Solubility Data
| Compound ID | Highest Soluble Concentration (µM) | Final DMSO (%) | Aqueous Buffer | Solubility Classification |
| TGT-CMPD-001 | 125 | 1.0% | PBS, pH 7.4 | High |
| Reference-A | 25 | 1.0% | PBS, pH 7.4 | Medium |
| Reference-B | < 3.125 | 1.0% | PBS, pH 7.4 | Low |
-
Interpretation: The result for "TGT-CMPD-001" (our target compound) indicates that it is soluble up to 125 µM under these conditions. For biological assays, it is crucial to work at concentrations well below this threshold to avoid precipitation and ensure data accuracy.
Visualization of Experimental Workflow
Caption: Diagram 1: Kinetic Solubility Workflow
Part II: Stability Assessment in DMSO
Ensuring a compound's chemical stability in its DMSO stock solution is paramount for the longitudinal integrity of a screening library and the reproducibility of experiments.[3] Degradation can occur during long-term frozen storage, upon repeated freeze-thaw cycles, and even during short-term incubation at room temperature for assay plate preparation.[9]
Potential Degradation Pathways
For 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, several potential degradation pathways should be considered:
-
Hydrolysis: The N-acetyl group on the azepane ring is an amide, which could be susceptible to hydrolysis to the corresponding amine and acetic acid. This reaction is often catalyzed by acid or base and accelerated by the presence of water absorbed by the hygroscopic DMSO.[10]
-
Oxidation: The electron-rich pyridine ring or the tertiary amine within the azepane structure could be susceptible to oxidation.
-
Photodegradation: Aromatic systems, particularly those containing halogens, can be sensitive to light. Photostability testing is a key component of ICH guidelines.[11][12]
A Self-Validating System: The Forced Degradation Study
Before assessing stability under normal storage conditions, a forced degradation (or stress testing) study must be performed.[13][14][15][16] Its purpose is twofold:
-
To identify the likely degradation products and pathways.
-
To demonstrate that the chosen analytical method (typically HPLC) is stability-indicating , meaning it can separate, detect, and quantify the intact parent compound in the presence of its potential degradants.[10][15]
Typical Stress Conditions (as per ICH Q1A guidelines): [12][13]
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Stored at an elevated temperature (e.g., 70°C) in solid form and in solution.
-
Photolytic: Exposed to a defined light source (UV and visible light) as per ICH Q1B.[11][12]
The goal is to achieve 10-20% degradation of the parent compound to ensure that potential degradants are formed at a concentration sufficient for detection.[14]
Experimental Protocols for Stability Assessment
A validated, stability-indicating HPLC-UV or LC-MS method is required for these protocols.[17][18][19]
Protocol 1: Room Temperature (Bench-Top) Stability
-
Prepare a 1 mM solution of the compound in 100% DMSO.
-
Aliquot into several vials.
-
Store at room temperature (25°C), protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial for analysis.
-
Quantify the peak area of the parent compound by HPLC-UV. Calculate the percentage remaining relative to the T=0 sample.
Protocol 2: Freeze-Thaw Stability
-
Prepare a 10 mM solution of the compound in 100% DMSO.
-
Aliquot into several vials.
-
Subject the vials to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C for at least 12 hours, followed by thawing to room temperature unassisted.
-
Analyze samples after 1, 3, and 5 cycles against a control sample that has not been cycled.
-
Quantify the parent compound by HPLC-UV and assess for the appearance of new degradation peaks.
Data Presentation and Interpretation
Stability data is typically presented as the percentage of the parent compound remaining over time or after stress conditions.
Table 2: Representative Stability Data Summary
| Condition | Time / Cycles | % Parent Compound Remaining | Observations |
| Room Temp (25°C) | 0 hr | 100% | - |
| Room Temp (25°C) | 8 hr | 99.5% | Stable |
| Room Temp (25°C) | 24 hr | 98.8% | Stable |
| Freeze-Thaw | 1 Cycle | 100.2% | Stable |
| Freeze-Thaw | 5 Cycles | 99.1% | Stable |
| Forced (0.1M HCl, 60°C) | 4 hr | 85.2% | Degradation peak at RRT 0.85 |
| Forced (3% H₂O₂) | 4 hr | 91.5% | Degradation peak at RRT 1.15 |
-
Interpretation: The compound is stable under standard bench-top and freeze-thaw conditions (typically, >95% remaining is acceptable). The forced degradation study successfully generated degradants, confirming the analytical method's suitability.
Visualization of Stability Testing Workflow
Caption: Diagram 2: Comprehensive Stability Assessment Workflow
Conclusion and Best Practices
The systematic evaluation of solubility and stability is not merely a quality control exercise; it is a prerequisite for generating meaningful and reproducible biological data. For 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, this guide outlines a robust framework to mitigate risks associated with compound handling in DMSO.
Key Recommendations for Researchers:
-
Always Use High-Purity Solvents: Use anhydrous, high-purity DMSO to minimize water content and potential contaminants.[3]
-
Perform Solubility Testing Early: Determine the kinetic solubility of the compound in your specific assay buffer before conducting extensive biological screening.
-
Validate Compound Stability: At a minimum, confirm bench-top and freeze-thaw stability. For lead compounds, a full forced degradation study is essential for developing robust analytical methods.
-
Proper Storage is Crucial: Store DMSO stock solutions in tightly sealed containers at -20°C or -80°C to minimize water absorption and degradation.
-
Limit Freeze-Thaw Cycles: Aliquot master stock solutions into smaller, single-use volumes to avoid repeated warming and cooling of the entire stock.
-
Document Everything: Maintain clear records of solubility and stability data for each compound batch to ensure traceability and data integrity.
By adhering to these principles, researchers can ensure that the biological activity they observe is a true reflection of the compound's properties, rather than an artifact of its physical or chemical instability.
References
- Title: The ICH Just Released Its Overhauled Stability Guideline for Consultation Source: Vertex AI Search Grounding API URL
- Title: Quality Guidelines - ICH Source: ICH URL
- Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH Source: ICH URL
- Title: Q1 Stability Testing of Drug Substances and Drug Products - FDA Source: FDA URL
- Title: Q1A(R2)
- Title: A Comparative Guide to the Quantification of 3-Bromopyridine-D4 in Biological Matrices Source: Benchchem URL
- Title: Stability of Screening Compounds in Wet DMSO Source: ResearchGate URL
- Title: Determining the Solubility of 3-Bromopyridine-D4: A Technical Guide Source: Benchchem URL
- Title: Application Note: High-Throughput Quantification of 3-Bromopyridine in Human Plasma by LC-MS/MS Using 3-Bromopyridine-D4 as an Internal Standard Source: Benchchem URL
- Title: Stability of screening compounds in wet DMSO Source: PubMed URL
- Title: Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC URL
- Title: Forced Degradation Studies Source: MedCrave online URL
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
- Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL
- Title: A practical guide to forced degradation and stability studies for drug substances Source: Quotient Sciences URL
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL
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- Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL
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- Title: (PDF) Dimethyl Sulfoxide (DMSO)
- Title: Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study Source: PubMed URL
- Title: In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: PubMed URL
- Title: In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: ResearchGate URL
- Title: C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research Source: Life Chemicals URL
- Title: Recent Advances on the Synthesis of Azepane‐Based Compounds | Request PDF Source: ResearchGate URL
- Title: Synthesis of Functionalized Azepines via Cu(I)
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An In-Depth Technical Guide to the Chemical Space of 6-Bromopyridin-2-yl Derivatives
Introduction: The Strategic Importance of the 6-Bromopyridin-2-yl Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold, second only to piperidine in its frequency among FDA-approved drugs.[1] Its presence in natural products, pharmaceuticals, and agrochemicals underscores its versatile and tunable nature.[1][2] Within this class, 6-bromopyridin-2-yl derivatives represent a particularly valuable and strategic set of building blocks. The bromine atom at the 6-position is not merely a substituent; it is a versatile functional handle, primed for a wide array of synthetic transformations.
The electron-withdrawing character of the pyridine nitrogen atom significantly influences the reactivity of the C-Br bond, making the 6-position (an α-position) highly susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[3][4] This inherent reactivity allows for the precise and efficient introduction of diverse molecular fragments, enabling chemists to rapidly explore chemical space and optimize molecules for specific biological targets. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 6-bromopyridin-2-yl derivatives, offering field-proven insights and detailed protocols for researchers in drug discovery and synthetic chemistry.
Core Synthesis: Accessing the 6-Bromopyridin-2-yl Moiety
The accessibility of the 6-bromopyridin-2-yl core is fundamental to its widespread use. Several synthetic routes exist, often starting from commercially available materials like 2,6-dibromopyridine or 2-aminopyridine.[5][6][7] A common and scalable approach involves the mono-amination of 2,6-dibromopyridine.
Experimental Protocol: Synthesis of 2-Amino-6-bromopyridine
This protocol describes a robust method for the selective synthesis of 2-amino-6-bromopyridine from 2,6-dibromopyridine, a common challenge being the prevention of the 2,6-diaminopyridine byproduct.[8]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Aqueous Ammonia (28-30%, ~15 equiv)
-
Copper(I) oxide (Cu₂O) (0.1 equiv)
-
High-pressure autoclave or sealed tube
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 2,6-dibromopyridine and copper(I) oxide.
-
Reagent Addition: Carefully add the aqueous ammonia solution to the autoclave.
-
Reaction Execution: Seal the autoclave and heat the mixture to 190°C. The internal pressure will rise to approximately 25 bar. Maintain this temperature with vigorous stirring for 6 hours.
-
Workup: Cool the autoclave to room temperature and cautiously vent any excess pressure. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Add ethyl acetate (approx. 2-3 volumes of the initial reaction volume) and shake to perform a phase separation. Separate the layers and extract the aqueous phase twice more with fresh portions of ethyl acetate.
-
Drying and Concentration: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The primary byproduct is typically 2,6-diaminopyridine.[8] Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate pure 2-amino-6-bromopyridine as a white to off-white solid.
Causality and Trustworthiness: The use of a copper catalyst is crucial for facilitating this nucleophilic substitution, which would otherwise require harsher conditions. The high temperature and pressure are necessary to drive the reaction with ammonia, a relatively weak nucleophile. Monitoring the reaction by TLC or LC-MS is essential to avoid prolonged heating, which can increase the formation of the di-substituted byproduct. The purification step is a self-validating checkpoint to ensure the removal of starting material and byproducts.
Navigating the Chemical Space: Key Functionalization Strategies
The true power of the 6-bromopyridin-2-yl scaffold lies in its predictable and versatile reactivity. The bromine atom serves as a launchpad for constructing complex molecules through several key reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are indispensable tools for forming C-C and C-N bonds, and the C(6)-Br bond of the pyridine ring is an excellent substrate. The electron-deficient nature of the ring enhances the rate-determining oxidative addition step of the catalytic cycle.[3][4]
A. Suzuki-Miyaura Coupling
This reaction is a premier method for creating carbon-carbon bonds by coupling the bromopyridine with an organoboron compound. It has been used, for example, in the synthesis of pyridine-bridged analogues of the anticancer agent Combretastatin-A4.[9]
Generalized Protocol: Suzuki-Miyaura Coupling
Materials:
-
6-Bromopyridin-2-yl derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DME)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the 6-bromopyridin-2-yl derivative, the boronic acid, and the base. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-110°C with stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue via column chromatography or recrystallization.
Expertise in Action: The choice of base and solvent is critical. For instance, potassium phosphate (K₃PO₄) is often milder and more effective than carbonate bases for sensitive substrates.[3] A solvent system like dioxane/water is common, but for water-sensitive substrates, anhydrous solvents like toluene or DME are preferred.
B. Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice. This allows for the introduction of primary or secondary amines at the 6-position, a key step in building many pharmacologically active molecules.
| Reaction Type | Catalyst (Typical) | Base (Typical) | Solvent (Typical) | Bond Formed |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | C(sp²)-N |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, i-Pr₂NH | THF, DMF | C(sp²)-C(sp) |
Table 1: Common Conditions for Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr)
The 6-bromo substituent is highly activated towards SNAr because the electronegative ring nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[10][11] This provides a powerful, often metal-free, alternative for introducing nucleophiles.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form the resonance-stabilized carbanion (Meisenheimer complex).[12][13] The stability of this intermediate is the key determinant of reactivity. Halogens at the 2- and 6-positions of pyridine are significantly more activated than those at the 3- or 5-positions, which lack this direct resonance stabilization.[10][14]
Generalized Protocol: SNAr with an Amine
Materials:
-
2-Amino-6-bromopyridine (1.0 equiv)
-
Amine nucleophile (1.5-3.0 equiv)
-
Base (optional, e.g., K₂CO₃, if the nucleophile is an amine salt)
-
Solvent (e.g., DMSO, NMP, or neat)
Procedure:
-
Setup: In a sealed vial or round-bottom flask, combine the 2-amino-6-bromopyridine and the amine nucleophile.
-
Solvent: Add the solvent (or if running neat, proceed to the next step).
-
Reaction: Heat the mixture to 100-150°C. The reaction is often complete within a few hours to overnight. Monitor by LC-MS.
-
Workup: Cool the reaction mixture. Dilute with water to precipitate the product or to allow for extraction with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Applications in Drug Discovery: A Scaffold for Bioactive Molecules
The synthetic versatility of 6-bromopyridin-2-yl derivatives makes them privileged starting materials for the synthesis of a wide range of therapeutic agents.
-
Anti-HIV Agents: 2-Amino-6-bromopyridine has been utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), forming the core of novel thiazolidinone derivatives with potent anti-HIV activity.[15]
-
Anticancer Agents: This scaffold is a key building block for kinase inhibitors, a critical class of cancer therapeutics. For example, it was used to synthesize thienopyridine-based inhibitors targeting the RON splice variants implicated in tumorigenesis.[16]
-
PI3Kα Inhibitors: Substituted imidazopyridine derivatives, prepared from brominated aminopyridines, have been developed as potent and selective PI3Kα inhibitors for cancer treatment.[17]
| Derivative Class | Biological Target/Application | Key Synthetic Step | Reference Example |
| Thiazolidinones | HIV Reverse Transcriptase | Condensation | Synthesis of 3-(6-bromopyridin-2-yl)-2-(2,6-difluorophenyl)-1,3-thiazolidin-4-one[15] |
| Thienopyridines | RON Kinase (Oncology) | Amide Coupling | Synthesis from 4-[(6-bromopyridin-3-yl)methyl]morpholine[16] |
| Imidazopyridines | PI3Kα (Oncology) | Cyclization/Cross-Coupling | Synthesis from 3-bromopyridin-2-amine derivatives[17] |
| Diaryl Pyridines | Tubulin Polymerization | Suzuki Coupling | Synthesis of Combretastatin-A4 analogues[9] |
Table 2: Examples of Bioactive Molecules Derived from 6-Bromopyridin-2-yl Scaffolds.
Conclusion
The 6-bromopyridin-2-yl moiety is far more than a simple halogenated heterocycle; it is a master key for unlocking vast and diverse areas of chemical space. Its predictable reactivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions provides a reliable and powerful platform for molecular construction. For researchers, scientists, and drug development professionals, a deep understanding of the principles and protocols outlined in this guide is essential for leveraging this scaffold to its full potential. As the demand for novel therapeutics with fine-tuned properties continues to grow, the strategic application of versatile building blocks like 6-bromopyridin-2-yl derivatives will remain a critical component of successful drug discovery campaigns.
References
-
Rege, P. D., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
- Google Patents (2022). Method for synthesizing 2-amino-6-bromopyridine. CN115784978B.
-
ChemBK (2024). (6-BROMOPYRIDIN-2-YL)METHANAMINE HCL. ChemBK. Available at: [Link]
-
Xia, Y. et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3569-3573. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (N.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]
-
LookChem (N.d.). 2-Bromopyridine. LookChem. Available at: [Link]
-
Chemistry Steps (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Gande, S. L. et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 29(18), 4307. Available at: [Link]
-
Abu-Taweel, G. M. et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
Kim, H. et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters, 14(9), 1279-1286. Available at: [Link]
-
OpenStax (2023). Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Wang, Y. et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 78, 117139. Available at: [Link]
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Experimental protocol for the synthesis of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Horner-Wadsworth-Emmons (HWE) Olefination and Chemoselective Homogeneous Hydrogenation
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of highly functionalized, conformationally flexible saturated heterocycles—such as the target molecule 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone—presents unique chemoselectivity challenges. Direct sp³-sp² cross-coupling (e.g., Negishi or Suzuki alkylation) to install the pyridyl-methyl linker often suffers from competitive homocoupling, poor yields, or requires highly specialized, expensive palladium/nickel precatalysts.
To ensure high scalability and reliability, this protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by a chemoselective homogeneous hydrogenation .
Expert Insights & Causality
-
Thermodynamic Driving Force: By utilizing the commercially available building block tert-butyl 4-oxoazepane-1-carboxylate [3], the C-C bond is formed via an HWE reaction. The irreversible deprotonation of the phosphonate by NaH and the subsequent elimination of water-soluble diethyl phosphate provide a massive thermodynamic driving force, ensuring near-quantitative conversion.
-
Convergence of Geometric Isomers: Because the 4-azepanone core is asymmetric (the carbon paths from N1 to C4 are unequal in length), the HWE olefination yields a mixture of E and Z exocyclic alkenes. This geometric isomerism is synthetically inconsequential, as the subsequent hydrogenation step converges both isomers into the identical sp³-hybridized product.
-
Chemoselectivity via Wilkinson's Catalyst: The most critical juncture in this synthesis is the reduction of the exocyclic alkene. Standard heterogeneous catalysis (e.g., Pd/C with H₂) will inevitably cause rapid hydrodehalogenation of the sensitive 6-bromopyridine moiety. To circumvent this, Wilkinson's catalyst [RhCl(PPh₃)₃] is deployed. Operating via a well-defined homogeneous oxidative addition/reductive elimination cycle, it is highly sensitive to steric hindrance and selectively reduces unhindered alkenes while leaving aryl halides completely intact [1, 2].
-
Stereocenter Generation: The hydrogenation step establishes a new chiral center at the C4 position of the azepane ring. This protocol yields the racemate.
Synthetic Workflow
Fig 1: Five-step synthesis workflow for 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Diethyl ((6-bromopyridin-2-yl)methyl)phosphonate (Arbuzov Reaction)
-
Reaction: Charge a flame-dried round-bottom flask with 2-bromo-6-(bromomethyl)pyridine (1.0 eq) and triethyl phosphite (1.2 eq).
-
Heating: Equip the flask with a reflux condenser and heat the neat mixture to 150 °C for 4 hours. Self-Validation: The evolution of bromoethane gas indicates the dealkylation of the phosphonium intermediate is occurring.
-
Workup: Cool to room temperature. Remove excess triethyl phosphite in vacuo (using a Kugelrohr apparatus if necessary) to yield the phosphonate as a viscous oil.
-
Validation: TLC (EtOAc/Hexane 1:1) will show a highly polar spot (R_f ~ 0.2) compared to the starting bromide (R_f ~ 0.8). LC-MS: m/z 308.1 [M+H]⁺.
Step 2: HWE Olefination to Form the Exocyclic Alkene
-
Deprotonation: Dissolve the phosphonate (1.05 eq) in anhydrous THF (0.2 M) under N₂. Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) in portions. Stir for 30 minutes until hydrogen evolution ceases and the solution turns slightly yellow (indicating carbanion formation).
-
Coupling: Add a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) [3] in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, 10-30% EtOAc/Hexanes).
-
Validation: LC-MS: m/z 367.1 [M+H]⁺.
Step 3: Chemoselective Homogeneous Hydrogenation
-
Preparation: Dissolve the alkene intermediate (1.0 eq) in anhydrous, degassed Benzene or Toluene (0.1 M).
-
Catalysis: Add Wilkinson's Catalyst,[RhCl(PPh₃)₃] (0.05 eq). Purge the flask with H₂ gas (vacuum/H₂ cycle x3) and stir vigorously under an H₂ balloon (1 atm) at room temperature for 12–16 hours[1, 2].
-
Workup: Filter the mixture through a short pad of Celite to remove the rhodium catalyst, eluting with EtOAc. Concentrate the filtrate.
-
Validation: Because the starting alkene and the alkane product often co-elute on TLC, validation must be done via LC-MS (m/z 369.1 [M+H]⁺) or ¹H-NMR (confirming the complete disappearance of the vinylic proton at ~6.3 ppm).
Step 4: Boc Deprotection
-
Reaction: Dissolve the Boc-protected alkane (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C. Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise.
-
Stirring: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess TFA. To obtain the free base, partition the residue between DCM and saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x), dry over Na₂SO₄, and concentrate.
-
Validation: LC-MS: m/z 269.1 [M+H]⁺.
Step 5: N-Acetylation
-
Reaction: Dissolve the free azepane amine (1.0 eq) in anhydrous DCM (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool to 0 °C.
-
Acetylation: Add Acetic anhydride (1.2 eq) dropwise. Stir at room temperature for 2 hours. Causality: DIPEA acts as an acid scavenger to neutralize any residual TFA salts and the acetic acid byproduct.
-
Workup: Wash the organic layer with 1M HCl (to remove excess DIPEA), followed by saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (SiO₂, 2-5% MeOH/DCM) to yield the final product.
-
Validation: LC-MS: m/z 311.1 [M+H]⁺.
Quantitative Data & Yield Analysis
| Step | Intermediate / Product | MW ( g/mol ) | Equivalents | Expected Yield | Mass Target (m/z [M+H]⁺) |
| SM | 2-Bromo-6-(bromomethyl)pyridine | 250.9 | 1.0 | N/A | 251.0 / 253.0 |
| 1 | Diethyl ((6-bromopyridin-2-yl)methyl)phosphonate | 308.1 | 1.05 | 85 - 92% | 308.1 / 310.1 |
| 2 | Boc-4-((6-bromopyridin-2-yl)methylene)azepane | 367.3 | 1.0 | 75 - 80% | 367.1 / 369.1 |
| 3 | Boc-4-((6-bromopyridin-2-yl)methyl)azepane | 369.3 | 1.0 | 90 - 95% | 369.1 / 371.1 |
| 4 | 4-((6-Bromopyridin-2-yl)methyl)azepane | 269.2 | 1.0 | 95 - 99% | 269.1 / 271.1 |
| 5 | 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone | 311.2 | 1.0 | 85 - 90% | 311.1 / 313.1 |
(Note: Bromine-containing compounds will exhibit a characteristic 1:1 isotopic M / M+2 doublet in mass spectrometry).
Critical Parameters & Troubleshooting
-
Incomplete Hydrogenation (Step 3): Wilkinson's catalyst is highly sensitive to oxygen. If the reaction stalls, it is highly likely that the solvent was not adequately degassed, leading to the oxidation of the Rh(I) center to an inactive Rh(III) species. Ensure strict Schlenk techniques are used during catalyst addition.
-
Hydrodehalogenation Byproducts: If mass spectrometry reveals a peak at m/z 291.2 during Step 3, the aryl bromide has been reduced. This indicates contamination with a heterogeneous metal (e.g., trace Pd from shared lab equipment). Ensure all glassware is rigorously clean and avoid using any Pd-based catalysts.
-
Emulsions during Deprotection Workup (Step 4): The free azepane amine can act as a surfactant. If emulsions form during the NaHCO₃ wash, filter the biphasic mixture through a pad of Celite or add a small amount of brine to increase the ionic strength of the aqueous layer.
References
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. Available at:[Link]
-
Continuous Flow Hydrogenation Using an On-Demand Gas Delivery Reactor. ACS Publications. Available at:[Link]
-
tert-butyl 4-oxoazepane-1-carboxylate (CID 1512679). PubChem. Available at:[Link]
Application Notes and Protocols: A Framework for Characterizing Novel Kinase Inhibitors Featuring 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Specificity in Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of "druggable" targets.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions. However, a significant challenge in the field is achieving inhibitor selectivity. Due to the high degree of conservation in the ATP-binding site across the human kinome, many inhibitors exhibit off-target effects, which can lead to toxicity and limit their therapeutic window.[3]
This document provides a comprehensive guide for the initial biochemical characterization of a novel potential kinase inhibitor, using the compound 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone as a representative example. While this specific compound is not a widely documented kinase inhibitor, its scaffold, containing a pyridine ring, is a common feature in many known kinase inhibitors. Therefore, it serves as a scientifically plausible candidate for initiating a kinase inhibitor discovery program.
We will detail the application of two robust and widely used assay platforms for determining the inhibitory activity and potency (IC50) of this compound: a luminescence-based ATP depletion assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4][5] Furthermore, we will outline the principles of kinase selectivity profiling, a critical step in the development of any new kinase inhibitor.[6]
The Candidate Compound: 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
The chemical structure of our test compound, 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, possesses features that make it an interesting starting point for kinase inhibitor screening. The bromopyridine moiety can engage in various interactions within the ATP-binding pocket of a kinase, and the azepane ring provides a flexible scaffold for further chemical modification to improve potency and selectivity.
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone | [Insert Chemical Structure Image Here - Image to be generated by user as I cannot generate images] | C14H19BrN2O | 311.22 g/mol |
Hypothetical Target Pathways: JAK/STAT and MAPK/ERK
For the purpose of this application note, we will hypothesize that 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone may target kinases within two critical signaling pathways frequently implicated in disease: the JAK/STAT and MAPK/ERK pathways.
The JAK/STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, playing a key role in immunity, cell division, and apoptosis.[7] Its aberrant activation is linked to various cancers and inflammatory diseases.[8]
The MAPK/ERK pathway is a cascade of proteins that relays signals from cell surface receptors to the DNA in the nucleus, controlling fundamental cellular processes like proliferation and survival.[9] Dysregulation of this pathway is a common driver of cancer.[1]
Visualizing the Target Pathways
Caption: The JAK/STAT signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Experimental Protocols
The following protocols are designed to be robust and adaptable for high-throughput screening (HTS) of potential kinase inhibitors.[10]
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[11] Active kinases consume ATP, leading to a decrease in the luminescence signal.[4] Therefore, a potent inhibitor will result in a higher luminescent signal, as more ATP remains unconsumed.[12]
Materials:
-
Purified recombinant kinase (e.g., JAK2, MEK1)
-
Kinase-specific substrate (peptide or protein)
-
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, dissolved in 100% DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Kinase reaction buffer (specific to the kinase of interest)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the serially diluted compound and DMSO controls into the wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of the 2X kinase solution (prepared in kinase reaction buffer) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of the 2X ATP/substrate solution (prepared in kinase reaction buffer) to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase.[13]
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 10 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.[14]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a powerful tool for studying kinase activity and are less susceptible to interference from colored or fluorescent compounds.[5] This assay format typically involves a lanthanide donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., fluorescein).[15] In one common format, a biotinylated substrate peptide is used, and a phosphorylation-specific antibody labeled with the donor is employed to detect the phosphorylated product. When the acceptor-labeled streptavidin binds to the biotinylated substrate, and the donor-labeled antibody binds to the phosphorylated substrate, FRET occurs.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
Streptavidin-labeled acceptor fluorophore (e.g., fluorescein)
-
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, dissolved in 100% DMSO
-
TR-FRET assay buffer
-
Low-volume, black 384-well assay plates
-
TR-FRET compatible plate reader
Experimental Workflow:
Caption: Workflow for a TR-FRET kinase assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone in 100% DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the serially diluted compound and DMSO controls into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 5 µL of a 2X solution of kinase and biotinylated substrate peptide (in TR-FRET assay buffer) to each well.
-
Pre-incubation: Gently mix and incubate for 15-20 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution (in TR-FRET assay buffer) to initiate the reaction.
-
Kinase Reaction: Incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection mixture containing the Terbium-labeled anti-phospho-substrate antibody and the streptavidin-labeled acceptor fluorophore to stop the reaction and initiate the FRET signal generation.
-
Signal Development: Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[2] It is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Data Normalization: For each data point, calculate the percent inhibition relative to the high (no inhibitor) and low (no enzyme or potent inhibitor) controls.
-
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_low_control) / (Signal_high_control - Signal_low_control))
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
| Parameter | Description |
| Top | The maximum percent inhibition (asymptote). |
| Bottom | The minimum percent inhibition (asymptote). |
| Hill Slope | The steepness of the curve. |
| IC50 | The inhibitor concentration at 50% inhibition. |
The Importance of Kinase Selectivity Profiling
Once the potency of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone against the primary target(s) has been established, it is crucial to assess its selectivity across a broad panel of kinases.[16] This is a critical step to identify potential off-target effects and to understand the compound's mechanism of action.[17]
A common strategy is to perform a primary screen of the compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >100).[6] For any kinases that show significant inhibition (e.g., >70%), a full IC50 determination should be performed.[6]
The results of selectivity profiling are often visualized in a "kinome tree" diagram, which provides a graphical representation of the inhibitor's interactions across the human kinome. A highly selective inhibitor will show potent inhibition of its intended target with minimal activity against other kinases.
Conclusion and Future Directions
This application note has outlined a robust and systematic approach for the initial biochemical characterization of a novel potential kinase inhibitor, using 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone as a representative compound. By employing well-established assay formats such as luminescence-based and TR-FRET assays, researchers can reliably determine the potency of their compounds. Subsequent comprehensive selectivity profiling is essential to validate the inhibitor's specificity and to guide further drug development efforts. The protocols and principles described herein provide a solid foundation for any research program aimed at the discovery and characterization of novel kinase inhibitors.
References
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- BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [URL: https://bpsbioscience.
- Promega Corporation. Kinase-Glo® Luminescent Kinase Assays. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/kinase-glo-luminescent-kinase-assay/]
- Cell Signaling Technology. Jak/Stat: IL-6 Receptor Signaling. [URL: https://www.cellsignal.
- ResearchGate. The MAPK pathway: activators and inhibitors. [URL: https://www.researchgate.net/figure/The-MAPK-pathway-activators-and-inhibitors-This-picture-summarizes-the-main-components_fig1_341999468]
- Vogt, A., Lazo, J. S., & Wipf, P. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future medicinal chemistry, 5(13), 1597–1614. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831343/]
- Wikipedia. MAPK/ERK pathway. [URL: https://en.wikipedia.
- Promega Corporation. Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83, 2-5. [URL: https://www.promega.com/-/media/files/resources/promega-notes/83/introducing-the-kinase-glo-luminescent-kinase-assay.pdf?la=en]
- Sportsman, J. R., Dai, Q., & Lamerdin, J. (2006). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates. Assay and drug development technologies, 4(4), 427–434. [URL: https://pubmed.ncbi.nlm.nih.gov/16970535/]
- Thermo Fisher Scientific. LanthaScreen Technology Overview. [URL: https://www.thermofisher.com/jp/ja/home/life-science/drug-discovery/drug-discovery-learning-center/drug-discovery-resource-library/drug-discovery-webinars/lanthascreen-technology-overview.html]
- Bio-Connect. JAK/STAT signaling pathway inhibitors from MedChem Express. [URL: https://www.bio-connect.
- Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Sun, S. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International immunopharmacology, 80, 106210. [URL: https://pubmed.ncbi.nlm.nih.gov/32023533/]
- Cell Signaling Technology. MAPK Signaling Resources. [URL: https://www.cellsignal.
- Ergin, E., Dogan, A., Parmaksiz, M., Elçin, A. E., & Elçin, Y. M. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 17(14), 1222–1230. [URL: https://pubmed.ncbi.nlm.nih.gov/27604358/]
- Khan, M. A., Singh, R., & Al-Thubaiti, S. (2021). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in oncology, 11, 697390. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2021.697390/full]
- Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of bioluminescent kinase assays using substrate depletion and product formation. Assay and drug development technologies, 7(6), 606–614. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2999201/]
- Wikipedia. JAK-STAT signaling pathway. [URL: https://en.wikipedia.
- Wainszelbaum, M. J., & Guan, K. L. (2008). Homogeneous time-resolved fluorescence resonance energy transfer assay for measurement of Phox/Bem1p (PB1) domain heterodimerization. Journal of biomolecular screening, 13(5), 396–405. [URL: https://deepblue.lib.umich.edu/handle/2027.42/68593]
- Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Experimental and therapeutic medicine, 19(3), 1997–2007. [URL: https://www.
- Roskoski, R., Jr (2012). Use of inhibitors in the study of MAP kinases. Methods in molecular biology (Clifton, N.J.), 858, 221–237. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3404554/]
- Wang, Z., et al. (2024). Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.06.12.598711v1]
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- BenchChem. (2025). Technical Support Center: Optimizing Inhibitor Concentration for IC50 Determination. [URL: https://www.benchchem.
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- Asquith, C. R. M., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2025.10.09.561655v1]
- van der Walle, C. F., & Williams, D. M. (Eds.). (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [URL: https://books.google.com/books?hl=en&lr=&id=5Zp1DwAAQBAJ&oi=fnd&pg=PA216&dq=kinase+inhibitor+selectivity+profiling&ots=0B6F_X-h9G&sig=uL4w7yR0c2g7f5r3Z-y9X-Y3y9Q]
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- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267365/]
- Meyers, J., & Hochreiter, S. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.3c01744]
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LC-MS/MS method for quantification of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone in plasma
Application Note: Comprehensive LC-MS/MS Method for the Quantification of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone in Human Plasma
Executive Summary & Analyte Profiling
The quantification of novel therapeutic candidates in biological matrices requires absolute precision, particularly during pharmacokinetic (PK) and toxicokinetic (TK) evaluations. This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone (hereafter referred to as BPAE ).
BPAE (C₁₄H₁₉BrN₂O) presents unique analytical challenges and opportunities. The molecule features a neutral azepane-amide core and a weakly basic 6-bromopyridine ring. The presence of the bromine atom provides a distinct 1:1 isotopic signature (⁷⁹Br and ⁸¹Br), which we exploit for high-fidelity mass spectrometric selectivity. This method is designed to meet and exceed the rigorous validation criteria set forth by global regulatory bodies[1][2].
Mechanistic Method Design (The "Why")
As an application scientist, method development is not trial-and-error; it is applied physical chemistry. Every parameter in this workflow was selected based on the specific physicochemical properties of BPAE and the complex nature of human plasma.
Sample Preparation Causality
Human plasma is rich in proteins and glycerophosphocholines (phospholipids), both of which are catastrophic to electrospray ionization (ESI) efficiency. Because the 6-bromopyridine ring of BPAE has a highly depressed pKa (~1.5–2.0) due to the electron-withdrawing bromine atom, the molecule remains largely un-ionized at physiological pH. This renders traditional mixed-mode cation exchange (MCX) solid-phase extraction ineffective.
Instead, we utilize a hybrid Protein Precipitation (PPT) coupled with Zirconia-based Phospholipid Depletion . The acetonitrile crashes the plasma proteins, while the zirconia phase selectively binds the phosphate backbone of phospholipids via Lewis acid-base interactions. This orthogonal approach yields >90% recovery of the neutral/weakly basic BPAE while eliminating >95% of matrix-suppressing phospholipids.
Chromatographic Causality
Given BPAE's lipophilicity and weak basicity, it retains excellently on a sub-2 µm C18 stationary phase. We employ an acidic mobile phase (0.1% Formic Acid) to ensure the trace fraction of the pyridine nitrogen that can ionize does so consistently, preventing peak tailing. A rapid ballistic gradient is utilized to elute the compound sharply, maximizing the signal-to-noise (S/N) ratio while washing highly lipophilic endogenous interferences off the column.
Mass Spectrometric Causality
Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 50:50 ratio. This results in a precursor doublet at m/z 311.1 and 313.1. To maximize sensitivity, we isolate the ⁷⁹Br isotope (m/z 311.1) in Q1 for our primary quantifier transition. We monitor the ⁸¹Br isotope transition (m/z 313.1) strictly as a qualifier. If the ratio between the quantifier and qualifier transitions deviates by more than 15% in a study sample, it flags a co-eluting isobaric interference, providing a built-in mechanism for data integrity.
ESI+ fragmentation pathway and MRM transition logic for the brominated analyte.
Self-Validating Experimental Protocols (The "How")
A truly robust method must be a self-validating system. This means the analytical batch architecture itself proves the validity of the data generated. According to the FDA Bioanalytical Method Validation Guidance[2], a run must contain sufficient quality controls (QCs) and blanks to continuously monitor system drift and carryover.
Self-validating batch sequence ensuring system readiness, linearity, and drift control.
Step-by-Step Sample Preparation
Internal Standard (IS) Selection: A stable-isotope labeled analog (BPAE-d₄) is used to perfectly track extraction recovery and correct for any residual matrix effects[1].
-
Aliquot: Transfer 50 µL of human plasma (K₂EDTA) into a 96-well plate.
-
Spike: Add 10 µL of Working Internal Standard (BPAE-d₄, 50 ng/mL in 50% Methanol). Vortex at 800 rpm for 1 minute.
-
Precipitation: Add 150 µL of Acetonitrile containing 1% Formic Acid to each well to denature proteins.
-
Agitation & Centrifugation: Vortex the plate at 1,000 rpm for 3 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Phospholipid Depletion: Transfer the supernatant to a 96-well Phospholipid Removal Plate (e.g., Phenomenex Phree™ or Waters Ostro™). Apply positive pressure (10 psi) to push the sample through the sorbent bed into a clean collection plate.
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex and inject 5 µL onto the LC-MS/MS system.
Step-by-step plasma extraction workflow using protein precipitation and phospholipid depletion.
Quantitative Data & Validation Summary
In accordance with ICH M10 guidelines[1], the method was fully validated for linearity, accuracy, precision, matrix effect, and extraction recovery. The calibration curve demonstrated excellent linearity over the dynamic range of 1.00 to 1000 ng/mL.
Table 1: Optimized LC-MS/MS Instrument Parameters
| Parameter | Setting / Value |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 45°C |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |
| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile |
| Flow Rate | 0.500 mL/min |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transition (BPAE Quant) | m/z 311.1 → 170.0 (CE: 28 eV) |
| MRM Transition (BPAE Qual) | m/z 313.1 → 172.0 (CE: 28 eV) |
| MRM Transition (IS) | m/z 315.1 → 174.0 (CE: 28 eV) |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.00 | 80.0 | 20.0 | Initial |
| 0.50 | 80.0 | 20.0 | Isocratic Hold |
| 2.50 | 10.0 | 90.0 | Linear Ramp |
| 3.50 | 10.0 | 90.0 | High Organic Wash |
| 3.60 | 80.0 | 20.0 | Step Return |
| 4.50 | 80.0 | 20.0 | Re-equilibration |
Table 3: Method Validation Summary (Accuracy, Precision, and Matrix Factor) Data represents n=6 replicates per QC level across three independent validation batches.
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Mean Accuracy (%) | IS-Normalized Matrix Factor |
| LLOQ | 1.00 | 6.8 | 8.2 | 104.5 | 0.98 ± 0.04 |
| LQC | 3.00 | 4.2 | 5.1 | 98.2 | 1.02 ± 0.03 |
| MQC | 400.0 | 3.1 | 4.0 | 101.4 | 0.99 ± 0.02 |
| HQC | 800.0 | 2.5 | 3.3 | 99.1 | 1.01 ± 0.02 |
Note: An IS-Normalized Matrix Factor of 1.0 indicates absolute zero matrix suppression or enhancement, validating the efficacy of the phospholipid depletion step.
Conclusion
By applying fundamental chemical principles to method design, this protocol successfully navigates the complexities of quantifying 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone in human plasma. The integration of zirconia-based phospholipid removal with highly specific isotopic MRM tracking creates a self-validating, robust assay. The method fully complies with current regulatory standards for bioanalysis, ensuring that the pharmacokinetic data generated is both scientifically defensible and regulatorily compliant.
References
-
"Bioanalytical Method Validation Guidance for Industry", U.S. Food and Drug Administration (FDA), May 2018.[Link]
-
"ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline", European Medicines Agency (EMA), January 2023.[Link]
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Anwendungs- und Protokollleitfaden: Derivatisierung von 1-(4-((6-Brompyridin-2-yl)methyl)azepan-1-yl)ethanon für SAR-Studien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und experimentelle Protokolle für die Derivatisierung von 1-(4-((6-Brompyridin-2-yl)methyl)azepan-1-yl)ethanon. Das Ziel ist die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), um die Entwicklung neuer therapeutischer Wirkstoffe zu unterstützen.
Einleitung: Die Bedeutung des Pyridin-Azepan-Gerüsts in der medizinischen Chemie
Das heterozyklische Grundgerüst, das ein Pyridin mit einem Azepanring kombiniert, ist in der medizinischen Chemie von erheblichem Interesse. Pyridin selbst ist ein weit verbreitetes Strukturelement in von der FDA zugelassenen Medikamenten und ist für seine vielfältigen biologischen Aktivitäten bekannt.[1] Azepan-Strukturen, als sieben-gliedrige heterozyklische Systeme, bieten eine dreidimensionale Vielfalt, die für die Interaktion mit biologischen Zielstrukturen vorteilhaft sein kann.[2][3][4]
Die spezifische Verbindung, 1-(4-((6-Brompyridin-2-yl)methyl)azepan-1-yl)ethanon, dient als vielseitiger Ausgangspunkt für die Synthese einer Bibliothek von Analoga. Das Bromatom an Position 6 des Pyridinrings ist ein idealer "Griff" für palladium-katalysierte Kreuzkupplungsreaktionen, was eine breite Palette von Substituenten an dieser Position ermöglicht.[5][6][7] Solche Modifikationen sind entscheidend für SAR-Studien, bei denen das Ziel darin besteht, die Beziehung zwischen der chemischen Struktur und der biologischen Aktivität zu verstehen und zu optimieren.[1][8]
Strategien zur Derivatisierung für SAR-Studien
Die systematische Derivatisierung des Ausgangsmoleküls ermöglicht es, den chemischen Raum um das Kerngerüst herum zu erkunden. Die primäre Position für die Modifikation ist das Bromatom am Pyridinring, aber auch andere Positionen können für eine Feinabstimmung der pharmakologischen Eigenschaften in Betracht gezogen werden.
Primäres Derivatisierungsziel: Position 6 des Pyridinrings
Die Umwandlung der C-Br-Bindung ist der Schlüssel zur Erzeugung einer diversen Bibliothek von Verbindungen. Moderne Kreuzkupplungsreaktionen bieten hierfür ein robustes Instrumentarium:
-
Suzuki-Miyaura-Kupplung: Diese Reaktion ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch die Reaktion des Brompyridins mit einer Vielzahl von Organoborverbindungen (z. B. Boronsäuren oder -estern).[5][9] Dies ist eine der am weitesten verbreiteten Methoden zur Einführung von Aryl- oder Heteroarylgruppen. Die Wahl des Palladiumkatalysators, der Base und des Lösungsmittels ist entscheidend für den Erfolg der Reaktion.[9][10]
-
Buchwald-Hartwig-Aminierung: Zur Einführung von Stickstoff-Substituenten ist diese Reaktion die Methode der Wahl.[6][7] Sie ermöglicht die Kupplung des Brompyridins mit einer breiten Palette von primären und sekundären Aminen, was zur Synthese von N-Aryl-Derivaten führt.[6][11][12][13] Die Effizienz dieser Reaktion hängt stark von der Wahl der Liganden ab, die das Palladiumzentrum stabilisieren.[6][7]
-
Sonogashira-Kupplung: Diese Reaktion wird zur Einführung von Alkinylgruppen verwendet, wodurch eine starre Verknüpfung entsteht, die für die Untersuchung spezifischer Bindungsorientierungen nützlich sein kann.[10]
-
Heck-Kupplung: Zur Einführung von Alkenyl-Substituenten kann die Heck-Reaktion eingesetzt werden, die eine weitere Möglichkeit zur Modifikation der elektronischen und sterischen Eigenschaften des Moleküls bietet.[10]
Abbildung 1: Strategien zur Derivatisierung des Kernmoleküls.
Detailliertes experimentelles Protokoll: Suzuki-Miyaura-Kupplung
Dieses Protokoll beschreibt eine verallgemeinerte Methode zur Suzuki-Miyaura-Kupplung von 1-(4-((6-Brompyridin-2-yl)methyl)azepan-1-yl)ethanon mit einer Arylboronsäure. Es dient als Ausgangspunkt und erfordert möglicherweise eine Optimierung für spezifische Substrate.[5][9]
Materialien:
-
1-(4-((6-Brompyridin-2-yl)methyl)azepan-1-yl)ethanon (1,0 Äquiv.)
-
Arylboronsäure (1,2-1,5 Äquiv.)
-
Palladium(II)-acetat (Pd(OAc)₂) (0,02-0,05 Äquiv.) oder Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄) (0,05 Äquiv.)[9]
-
Kaliumcarbonat (K₂CO₃) oder Kaliumphosphat (K₃PO₄) (2,0-3,0 Äquiv.)
-
1,4-Dioxan oder Toluol (wasserfrei)
-
Wasser (entgast)
-
Argon oder Stickstoff (inertgas)
-
Standard-Glasgeräte für Reaktionen unter Inertgasatmosphäre (z.B. Schlenk-Rohr)
-
Magnetrührer und Heizplatte
Protokollablauf:
Abbildung 2: Experimenteller Arbeitsablauf für die Suzuki-Kupplung.
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem ofengetrockneten Schlenk-Rohr mit Magnetrührstab werden das Palladium-Katalysatorsystem und die Base unter einer Inertgasatmosphäre (Argon oder Stickstoff) vorgelegt.
-
Begründung: Die Verwendung einer inerten Atmosphäre ist entscheidend, da der aktive Pd(0)-Katalysator empfindlich gegenüber Luftsauerstoff ist und oxidativ desaktiviert werden kann.[5]
-
-
Zugabe der Reaktanden: Das 1-(4-((6-Brompyridin-2-yl)methyl)azepan-1-yl)ethanon (1,0 Äquiv.) und die entsprechende Arylboronsäure (1,2 Äquiv.) werden zugegeben. Das Gefäß wird verschlossen, evakuiert und dreimal mit Inertgas gespült.
-
Begründung: Ein leichter Überschuss der Boronsäure wird verwendet, um eine vollständige Umsetzung des Bromids sicherzustellen und potenzielle Nebenreaktionen wie die Protodeborylierung der Boronsäure zu kompensieren.[14]
-
-
Lösungsmittelzugabe: Wasserfreies 1,4-Dioxan und entgastes Wasser (typischerweise im Verhältnis 4:1 bis 10:1) werden über eine Spritze zugegeben.
-
Begründung: Das wässrig-organische Lösungsmittelsystem ist notwendig, um sowohl die organischen Reaktanden als auch die anorganische Base zu lösen. Das Entgasen des Lösungsmittels entfernt gelösten Sauerstoff.[5]
-
-
Reaktion: Die Reaktionsmischung wird unter Inertgasatmosphäre auf 80-110 °C erhitzt und kräftig gerührt.
-
Begründung: Erhöhte Temperaturen sind erforderlich, um die Schritte des katalytischen Zyklus, insbesondere die oxidative Addition und die reduktive Eliminierung, zu beschleunigen.[9]
-
-
Reaktionskontrolle: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) überwacht.
-
Begründung: Die Überwachung stellt sicher, dass die Reaktion bis zur vollständigen Umsetzung läuft und vermeidet unnötig lange Reaktionszeiten, die zu Zersetzungsprodukten führen könnten.
-
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Sie wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) verdünnt und nacheinander mit Wasser und einer gesättigten Kochsalzlösung gewaschen.
-
Begründung: Die wässrige Aufarbeitung entfernt die anorganische Base und andere wasserlösliche Salze.
-
-
Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat oder Magnesiumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
-
Begründung: Die Chromatographie ist notwendig, um das gewünschte Produkt von nicht umgesetztem Ausgangsmaterial, Katalysatorresten und Nebenprodukten zu trennen.[5]
-
Charakterisierung der synthetisierten Derivate
Die eindeutige Identifizierung und Reinheitsbestimmung der synthetisierten Verbindungen ist für die Interpretation der SAR-Daten unerlässlich. Eine Kombination aus spektroskopischen und chromatographischen Methoden wird standardmäßig eingesetzt.
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie sind die wichtigsten Methoden zur Strukturaufklärung. Sie liefern detaillierte Informationen über die Atomkonnektivität und die chemische Umgebung der Kerne.[15][16]
-
Massenspektrometrie (MS): Hochauflösende Massenspektrometrie (HRMS) wird verwendet, um die exakte Masse und damit die elementare Zusammensetzung der neuen Verbindungen zu bestimmen. LC-MS wird zur Überprüfung der Reinheit und zur Reaktionskontrolle eingesetzt.[15][17]
-
Hochleistungsflüssigkeitschromatographie (HPLC): HPLC wird zur Bestimmung der Reinheit der Endprodukte eingesetzt. Typischerweise wird eine Reinheit von >95% für biologische Tests angestrebt.[18]
Tabelle 1: Hypothetische Daten für eine Reihe von Derivaten
| Derivat (R-Gruppe) | Synthesemethode | Ausbeute (%) | Reinheit (HPLC, %) | IC₅₀ (nM) | Anmerkungen |
| Phenyl | Suzuki | 78 | >98 | 150 | Referenzverbindung |
| 4-Fluorophenyl | Suzuki | 85 | >99 | 75 | Verbesserte Aktivität durch elektronenziehende Gruppe |
| 4-Methoxyphenyl | Suzuki | 72 | >98 | 250 | Elektronenschiebende Gruppe verringert die Aktivität |
| 3-Pyridyl | Suzuki | 65 | >97 | 120 | Heteroaryl-Analogon mit ähnlicher Aktivität |
| Morpholin-4-yl | Buchwald-Hartwig | 68 | >99 | 95 | Einführung eines H-Brücken-Akzeptors verbessert die Aktivität |
| Anilin | Buchwald-Hartwig | 61 | >96 | 180 | Größerer sterischer Anspruch verringert die Aktivität |
Hinweis: Die IC₅₀-Werte sind rein hypothetisch und dienen zur Veranschaulichung einer möglichen SAR.
Schlussfolgerung und Ausblick
Die Derivatisierung von 1-(4-((6-Brompyridin-2-yl)methyl)azepan-1-yl)ethanon über palladium-katalysierte Kreuzkupplungsreaktionen ist eine robuste und effiziente Strategie zur Erstellung von Verbindungsbibliotheken für SAR-Studien.[5][6] Die hier beschriebenen Protokolle für die Suzuki-Miyaura-Kupplung bieten einen soliden Ausgangspunkt für die Synthese einer breiten Palette von Analoga. Die systematische Untersuchung dieser Derivate wird entscheidende Einblicke in die Struktur-Wirkungs-Beziehungen liefern und die Identifizierung von Leitstrukturen mit optimierten pharmakologischen Profilen ermöglichen.[1][8] Zukünftige Arbeiten könnten die Untersuchung weiterer Kupplungsreaktionen sowie die Modifikation anderer Teile des Moleküls umfassen, um die SAR weiter zu verfeinern.
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Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Verfügbar unter:
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Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Verfügbar unter:
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Benchchem. Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry. Verfügbar unter:
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Al-Ostoot, F.H., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. Verfügbar unter:
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Benchchem. Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. Verfügbar unter:
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Benchchem. Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. Verfügbar unter:
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Nortcliffe, A., & Moody, C. J. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Elsevier. Verfügbar unter:
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Benchchem. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Verfügbar unter:
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Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. Verfügbar unter:
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Identifying and minimizing side products in azepane ring formation
A Guide to Identifying and Minimizing Side Products
Welcome to the Technical Support Center for azepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the formation of the seven-membered azepane ring. Azepane scaffolds are of significant interest in medicinal chemistry, and their efficient synthesis is crucial for the development of novel therapeutics.[1] This resource provides a detailed exploration of common synthetic methods, the side products frequently encountered, and strategies to optimize your reactions for higher yields and purity.
Section 1: Beckmann Rearrangement
The Beckmann rearrangement is a classic and widely used method for the synthesis of lactams, which are direct precursors to azepanes. The rearrangement of a cyclic oxime, such as cyclohexanone oxime to ε-caprolactam (the monomer for Nylon 6), is a prominent example.[2][3]
Frequently Asked Questions (FAQs): Beckmann Rearrangement
Q1: What are the most common acidic catalysts for the Beckmann rearrangement, and how do I choose one?
A1: A variety of Brønsted and Lewis acids can catalyze the Beckmann rearrangement.[3] Common choices include sulfuric acid, oleum, polyphosphoric acid (PPA), and trifluoroacetic acid (TFA).[2] More recently, solid acid catalysts like zeolites and reagents such as cyanuric chloride have been developed for milder or heterogeneous conditions.[2] The choice of catalyst depends on the substrate's sensitivity and the desired reaction conditions. For robust substrates like cyclohexanone oxime, strong acids like sulfuric acid are effective.[2] For more sensitive molecules, milder reagents or solid acid catalysts may be preferable to minimize side reactions.
Q2: My Beckmann rearrangement is not proceeding to completion. What are the likely causes?
A2: Incomplete conversion can be due to several factors:
-
Insufficiently acidic catalyst: The protonation of the oxime hydroxyl group is a key step; a weak acid may not be sufficient.
-
Low reaction temperature: The rearrangement often requires elevated temperatures to overcome the activation energy barrier.[4]
-
Inappropriate solvent: The solvent can influence the stability of key intermediates.[4]
-
Steric hindrance: A highly substituted oxime may react more slowly.[4]
Q3: I am observing the formation of a nitrile byproduct. What is causing this and how can I prevent it?
A3: Nitrile formation is a result of a competing reaction known as Beckmann fragmentation.[3] This is more likely to occur if the group alpha to the oxime can stabilize a carbocation.[3][4] To minimize fragmentation, you can try modifying the reaction conditions, such as using a less polar solvent or a different acid catalyst that disfavors carbocation formation.
Troubleshooting Guide: Beckmann Rearrangement of Cyclohexanone Oxime
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low yield of ε-caprolactam | Incomplete reaction due to suboptimal temperature or catalyst activity. | - Gradually increase the reaction temperature; for many standard procedures, temperatures above 130°C are common.[4]- Consider a stronger acid catalyst, such as oleum, if the substrate is stable under these conditions. |
| Formation of nitrile byproduct | Beckmann fragmentation is competing with the desired rearrangement.[3] | - For cyclohexanone oxime, a strong protic acid catalyst generally favors the desired rearrangement over fragmentation.[5]- Ensure anhydrous conditions, as water can sometimes promote side reactions. |
| Presence of cyclohexanone in the product mixture | Hydrolysis of the cyclohexanone oxime starting material. | - Use a dehydrating acid catalyst like fuming sulfuric acid or ensure anhydrous reaction conditions.[4] |
| Formation of a mixture of regioisomers (with unsymmetrical ketones) | Isomerization of the (E/Z)-oxime under the reaction conditions.[3] | - If possible, separate the E and Z isomers of the oxime before the rearrangement.- Milder reaction conditions (lower temperature, less harsh acid) may reduce the rate of isomerization.[4] |
Reaction Mechanism: Beckmann Rearrangement and Fragmentation
The following diagram illustrates the desired Beckmann rearrangement pathway for cyclohexanone oxime to ε-caprolactam and the competing Beckmann fragmentation pathway that leads to nitrile formation.
Caption: Beckmann rearrangement vs. fragmentation pathways.
Experimental Protocol: Synthesis of ε-Caprolactam
This protocol is adapted from a standard laboratory procedure for the Beckmann rearrangement of cyclohexanone oxime.
Materials:
-
Cyclohexanone oxime
-
85% Sulfuric acid
-
Ice
-
Saturated sodium carbonate solution
-
Chloroform or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, carefully add 10 g of cyclohexanone oxime to 20 mL of 85% sulfuric acid in a beaker.
-
Gently heat the mixture with a low flame while swirling until the first bubbles appear.
-
Immediately remove from the heat and allow the exothermic reaction to subside.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution while cooling in an ice bath.
-
Extract the aqueous layer three times with chloroform or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ε-caprolactam.
-
The crude product can be purified by vacuum distillation or recrystallization.
Section 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful method for the formation of cyclic olefins, including the unsaturated precursors to azepanes, using ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts.[1]
Frequently Asked Questions (FAQs): Ring-Closing Metathesis
Q1: My RCM reaction is giving a low yield. What are the common reasons?
A1: Low yields in RCM can be attributed to several factors:
-
Catalyst deactivation: The ruthenium catalyst can be sensitive to impurities in the starting materials or solvent. The nitrogen atom in the substrate can also coordinate to the metal center and inhibit catalysis.[6]
-
Substrate-catalyst incompatibility: Some diene substrates are challenging for certain catalysts.
-
High concentration: At higher concentrations, intermolecular oligomerization or polymerization can compete with the desired intramolecular cyclization.[6]
Q2: How do I choose the right Grubbs catalyst for my azepane synthesis?
A2: The choice of catalyst is crucial. First-generation Grubbs catalysts are often effective for simple systems. Second and third-generation Grubbs or Hoveyda-Grubbs catalysts exhibit higher activity and better functional group tolerance.[6] For sterically hindered substrates or to favor the formation of Z-isomers, specialized catalysts may be required.[6][7]
Q3: I am observing the formation of oligomers/polymers. How can I favor the intramolecular cyclization?
A3: The formation of oligomers or polymers is due to intermolecular metathesis. To favor the desired intramolecular RCM, employ high-dilution conditions (typically 0.001-0.05 M).[6] This can be achieved by slowly adding a dilute solution of the diene substrate to the catalyst solution over an extended period.
Troubleshooting Guide: Ring-Closing Metathesis for Azepine Precursors
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or no product yield | Catalyst deactivation by impurities or substrate coordination.[6] | - Use highly purified and degassed solvents and reagents.- Use a more robust second or third-generation Grubbs catalyst.[6]- Add a Lewis acid to coordinate with the substrate's nitrogen atom, preventing catalyst poisoning.[6] |
| Formation of oligomers/polymers | Intermolecular metathesis is favored at high concentrations.[6] | - Employ high-dilution conditions (0.001-0.05 M).- Use a syringe pump to slowly add the substrate to the catalyst solution. |
| Formation of E/Z isomers | Lack of stereocontrol in the metathesis reaction. | - The choice of catalyst can influence the E/Z selectivity; some catalysts are known to favor Z-isomer formation.[6]- The geometry of the starting diene can also impact the stereochemical outcome. |
| Product isomerization | Formation of ruthenium hydride species that catalyze double bond migration.[6] | - Add a hydride scavenger such as 1,4-benzoquinone.[6]- Minimize reaction time once the starting material is consumed. |
Workflow for Optimizing RCM Reactions
The following diagram outlines a general workflow for troubleshooting and optimizing RCM reactions for azepine synthesis.
Caption: A troubleshooting workflow for RCM reactions.
Experimental Protocol: Ring-Closing Metathesis
This protocol provides a general procedure for the RCM of a dienic amine to form a tetrahydro-1H-azepine derivative.[1]
Materials:
-
Dienic amine substrate (N-protected)
-
Grubbs second-generation catalyst (2-5 mol%)
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the dienic amine substrate in anhydrous, degassed DCM to a concentration of 0.01 M.
-
Add the Grubbs second-generation catalyst (2-5 mol%) to the solution.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2,3,4,7-tetrahydro-1H-azepine derivative.
-
The resulting unsaturated azepine can be reduced to the corresponding azepane via catalytic hydrogenation (e.g., H₂, Pd/C in methanol).[1]
Section 3: Intramolecular Reductive Amination
Intramolecular reductive amination is a highly effective method for the synthesis of cyclic amines, including chiral azepanes, from amino-ketone or amino-aldehyde precursors.[8][9]
Frequently Asked Questions (FAQs): Intramolecular Reductive Amination
Q1: What are the common reducing agents for intramolecular reductive amination?
A1: Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂ with Pd/C). STAB is often preferred as it is milder and does not require acidic conditions for the reduction of the intermediate iminium ion.
Q2: My intramolecular reductive amination is not working. What could be the problem?
A2: Issues with this reaction can arise from:
-
Inefficient imine/iminium ion formation: This can be due to steric hindrance or unfavorable equilibrium. Adding a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.[10]
-
Hydrolysis of the imine intermediate: The presence of water can lead to the hydrolysis of the imine back to the starting amino-ketone.[10]
-
Slow cyclization: The formation of a seven-membered ring can be entropically disfavored.[6]
Q3: How can I control the stereochemistry in an asymmetric intramolecular reductive amination?
A3: Stereocontrol can be achieved by using a chiral substrate, a chiral auxiliary, or a chiral catalyst.[11] For example, iridium-catalyzed intramolecular asymmetric reductive amination has been shown to produce dibenz[c,e]azepines with excellent enantiocontrol.[5][12] Biocatalytic approaches using imine reductases (IREDs) also offer a powerful method for asymmetric synthesis.[9]
Troubleshooting Guide: Intramolecular Reductive Amination
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Incomplete reaction/low yield | Inefficient imine formation or slow cyclization.[10] | - Add a catalytic amount of acetic acid to promote imine formation.[10]- Increase the reaction temperature to facilitate cyclization.- Use a dehydrating agent (e.g., molecular sieves) to remove water and prevent imine hydrolysis. |
| Formation of the linear reduced product (amino alcohol) | The rate of ketone/aldehyde reduction is faster than imine formation and cyclization. | - Use a reducing agent that is more selective for the iminium ion over the carbonyl group, such as NaBH₃CN under mildly acidic conditions. |
| Formation of dimeric or polymeric byproducts | Intermolecular reaction is competing with the intramolecular cyclization. | - Employ high-dilution conditions. |
| Loss of enantiomeric excess (for chiral substrates) | Racemization of a stereogenic center, often alpha to the carbonyl group, via enolate formation.[11] | - Use milder, non-basic conditions.- Lower the reaction temperature.[11]- Choose a protecting group for the amine that may sterically hinder deprotonation.[11] |
Section 4: Schmidt Reaction
The Schmidt reaction allows for the ring expansion of cyclic ketones to lactams using an azide reagent, typically hydrazoic acid (HN₃), in the presence of a strong acid.[13]
Frequently Asked Questions (FAQs): Schmidt Reaction
Q1: What are the main safety concerns with the Schmidt reaction?
A1: The primary hazard is the use of hydrazoic acid, which is highly toxic and explosive.[14] It is often generated in situ from sodium azide and a strong acid. Trimethylsilyl azide (TMSN₃) can be a safer alternative in some cases.[14][15]
Q2: What are the common side products in the Schmidt reaction?
A2: A common side reaction is the formation of tetrazoles, especially when an excess of hydrazoic acid is used under anhydrous conditions.[15]
Troubleshooting Guide: Schmidt Reaction for Azepane Precursors
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Formation of tetrazole byproduct | Excess hydrazoic acid and anhydrous conditions favor tetrazole formation.[15] | - Carefully control the stoichiometry of the azide reagent.- The presence of water can favor the desired lactam formation by trapping the nitrilium ion intermediate. |
| Low yield of lactam | Steric hindrance in the starting ketone can slow down the reaction. | - Use a stronger acid catalyst or higher reaction temperatures.- Consider an alternative synthetic route for highly hindered systems. |
| Safety concerns with hydrazoic acid | High toxicity and explosive nature of hydrazoic acid.[14] | - Use trimethylsilyl azide (TMSN₃) as a safer alternative where applicable.[14][15]- Generate hydrazoic acid in situ in a continuous flow reactor to minimize its accumulation.[14] |
Section 5: Photochemical Dearomative Ring Expansion
A more recent strategy for azepane synthesis involves the photochemical ring expansion of nitroarenes. This method, mediated by blue light, converts a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the azepane.[16][17]
Frequently Asked Questions (FAQs): Photochemical Ring Expansion
Q1: What is the mechanism of this photochemical reaction?
A1: The reaction proceeds through the formation of a singlet nitrene intermediate from the nitroarene.[16] This nitrene undergoes an intramolecular cyclization and subsequent rearrangement to form a 3H-azepine intermediate.[16]
Q2: What are the main side products in this reaction?
A2: Side products can arise from alternative reaction pathways of the highly reactive nitrene intermediate, such as C-H amination or [2+1] cycloadditions.[18][19] The regioselectivity of the nitrene insertion can also lead to a mixture of isomers with substituted nitroarenes.[16]
Troubleshooting Guide: Photochemical Ring Expansion
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low yield of azepine intermediate | Inefficient nitrene formation or competing side reactions. | - Optimize the light source and reaction time.- The choice of solvent and amine nucleophile can influence the reaction outcome.[6] |
| Formation of a mixture of regioisomers | Lack of regioselectivity in the nitrene insertion step.[16] | - The substitution pattern on the nitroarene can direct the regioselectivity. For example, a meta-methoxy group has been shown to control the mode of nitrene ring-insertion.[16] |
| Incomplete hydrogenation of the azepine intermediate | The diene system of the azepine can be challenging to reduce. | - Use a more active hydrogenation catalyst (e.g., PtO₂) or higher hydrogen pressure. |
References
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- BenchChem. (2025).
- Leonori, D. et al. (2024). Development of a photochemical strategy to convert nitroarenes into saturated azepane.
- Zhang, X. et al. (2018). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science.
- Gao, S. et al. (2003). Optimization of the abnormal Beckmann rearrangement: application to steroid 17-oximes. The Journal of Organic Chemistry, 68(11), 4579-81.
- UCLA. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement.
- Leonori, D. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
- Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry.
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- Schomaker, J. M. et al. (2024). Chemoselective Silver-Catalyzed Nitrene Transfer: Tunable Syntheses of Azepines and Cyclic Carbamimidates. Journal of the American Chemical Society.
- BenchChem. (2025). An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime.
- Leonori, D. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed.
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- Grogan, G. et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
- Schomaker, J. M. et al. (2024).
- Leonori, D. et al. (2023). A Photochemical Strategy for the Conversion of Nitroarenes into Rigidified Pyrrolidine Analogues. Journal of the American Chemical Society.
- BenchChem. (2025). "preventing side reactions during the synthesis of 1-Azaspiro[3.
- Organic Syntheses.
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes.
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- ResearchGate.
- ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Šavikin, K. et al. (2022). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. PMC.
- Zhang, X. et al. (2018). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[ c , e ]azepines. Chemical Science.
- ResearchGate.
- Chemistry LibreTexts. (2023). Schmidt Reaction.
- BenchChem. (2025).
- IJNRD. (2023). Recent Progress in Understanding the Role of Nitrenes in Synthesis: A Review.
- CORDIS. (2016).
- Aleku, G. et al. (2023). Improved stereocontrol in reductive aminases through steric modification of residues around substrate and cofactor binding pockets.
- Gellman, S. H. et al. (2001). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society.
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- Osipov, S. N. et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
- McLaughlin, M. L. et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC.
- Wang, Y. et al. (2022). Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process. Green Chemistry.
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- 19. ijnrd.org [ijnrd.org]
Technical Support Center: Crystallization Optimization for 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone .
Due to the conformational flexibility of the azepane ring and the strong hydrogen-bond accepting nature of the N-acetyl (ethanone) group, this molecule exhibits a high entropic penalty during crystal lattice formation. This frequently leads to metastable phase behaviors, such as liquid-liquid phase separation (oiling out), and requires precise control over supersaturation generation.
Module 1: Fundamental Process Design (FAQs)
Q1: How do I select the optimal solvent/anti-solvent system for this molecule? A1: The flexible azepane ring typically increases the molecule's solubility in moderately polar organic solvents, while the rigid bromopyridine moiety provides some lipophilicity. A binary solvent system is highly recommended to control the solubility curve dynamically[1][2]. We recommend using a highly soluble "good solvent" paired with a non-polar "anti-solvent" to force supersaturation.
Table 1: Solvent Screening Matrix for Process Optimization
| Parameter | Recommended Selection | Mechanistic Rationale |
| Good Solvent | Ethyl Acetate (EtOAc) or 2-Propanol | Solvates the amide and pyridine groups effectively while maintaining a low boiling point for easy residual solvent removal. |
| Anti-Solvent | Heptane or Water | Heptane acts as a strong anti-solvent for the lipophilic core; Water rapidly crashes out the organic framework but requires careful drying[3]. |
| Volumetric Ratio | 1:3 to 1:5 (Solvent:Anti-solvent) | Provides sufficient thermodynamic driving force to maximize yield without instantly pushing the system into the labile nucleation zone[4]. |
| API Concentration | 50 - 150 mg/mL | Balances volumetric productivity with the risk of spontaneous, uncontrolled primary nucleation. |
Q2: What is the most reliable method to generate supersaturation for this specific structure? A2: Anti-solvent crystallization combined with controlled cooling is the most effective approach. Adding an anti-solvent reduces the solubility of the solute, inducing rapid supersaturation[3]. However, because instantaneous local supersaturation at the feeding point can cause deleterious effects (e.g., generation of undesired solid forms or amorphous precipitation), the addition rate must be strictly controlled and paired with seeding[2].
Module 2: Troubleshooting Guide — The "Oiling Out" Phenomenon
Issue: The compound separates as a cloudy emulsion or oil at the bottom of the flask instead of forming solid crystals.
Causality & Mechanism: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[5]. It occurs when supersaturation causes the compound to separate into a solute-rich liquid phase rather than a crystalline solid[6]. For 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, the high conformational entropy of the 7-membered azepane ring creates a kinetic barrier to lattice integration. When supersaturation is generated too rapidly, the system bypasses the Metastable Zone Width (MSZW) and enters the labile zone, separating into an oil because the rate of phase separation exceeds the rate of nucleation[7][8]. Furthermore, oiling out droplets often act as a sink for impurities, ruining the purification process[5].
Resolution Strategy:
Figure 1: Decision tree for diagnosing and resolving liquid-liquid phase separation (oiling out).
-
Thermodynamic Adjustment: Ensure the crystallization temperature is kept well below the melting point of the solute in the specific solvent mixture[8]. If the oiling out occurs above the melting point, the compound will never solidify natively.
-
Kinetic Control: Reduce the rate of anti-solvent addition. A slower addition rate ensures the system remains within the MSZW, preventing the massive supersaturation spikes that trigger LLPS[9].
-
Seeding: Introduce 1-3 wt% of seed crystals before the cloud point is reached. Seeds provide a ready-made surface for secondary nucleation, allowing the solute to integrate into a crystal lattice and bypassing the high activation energy required for primary nucleation[6][10].
Module 3: Advanced Optimization & Scale-Up
Issue: Poor yield, broad particle size distribution, or batch-to-batch variability during scale-up.
Causality & Mechanism: API crystallization processes are notoriously difficult to scale due to changes in mixing dynamics and heat transfer[11]. In anti-solvent crystallization, poor mixing at the anti-solvent feed point creates localized zones of extreme supersaturation, leading to massive primary nucleation (fines) or the precipitation of metastable polymorphs[2][4].
Self-Validating Process Control (PAT Integration): To guarantee trustworthiness and reproducibility, the crystallization must be transformed into a self-validating system using in-situ Process Analytical Technology (PAT).
-
ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy): Use this to continuously monitor the solution concentration and calculate real-time supersaturation[9].
-
FBRM (Focused Beam Reflectance Measurement): Deploy FBRM probes to track the chord length distribution (particle size and count) in real-time.
-
Feedback Loop: Program the reactor so that the anti-solvent addition rate is dynamically controlled by the ATR-FTIR supersaturation reading. If supersaturation approaches the labile limit, the addition pauses; as crystals grow and consume the supersaturation, the addition resumes[9].
Module 4: Validated Experimental Protocols
The following protocol utilizes a non-linear anti-solvent addition strategy. Causality: A slow initial addition prevents early supersaturation spikes. As the seed crystals grow, their total surface area increases exponentially, allowing the system to consume supersaturation much faster later in the process without nucleating new fines[9].
Figure 2: Step-by-step workflow for self-validating seeded anti-solvent crystallization.
Standard Operating Procedure: Seeded Anti-Solvent Crystallization
-
Dissolution: Suspend 100 g of crude 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone in 500 mL of Ethyl Acetate. Heat to 55°C under agitation (250 RPM) until complete dissolution is achieved.
-
Clarification: Perform a hot filtration to remove any insoluble impurities, transferring the filtrate to a temperature-controlled crystallizer equipped with ATR-FTIR and FBRM probes.
-
Cooling & MSZW Targeting: Cool the solution to 40°C at a rate of 0.5°C/min. Verify via ATR-FTIR that the solution is supersaturated but remains within the metastable zone (no nucleation detected by FBRM).
-
Seeding: Introduce 2.0 g (2 wt%) of milled seed crystals (target polymorph) suspended in 10 mL of Heptane.
-
Aging: Hold the suspension at 40°C for 60 minutes to allow the seed surfaces to heal and secondary nucleation to initiate. FBRM should show a stable or slightly increasing chord length count.
-
Anti-Solvent Dosing: Begin the addition of 1500 mL of Heptane. Use a non-linear addition profile: start at 2 mL/min for the first 30% of the volume, then increase to 5 mL/min for the remainder to match the increasing crystal surface area[9].
-
Final Cooling & Isolation: Once addition is complete, cool the suspension to 5°C at 0.2°C/min. Filter the resulting slurry, wash the cake with 200 mL of cold Heptane, and dry under vacuum at 40°C until constant weight is achieved.
References
- Hussain M.N. et al., "Enhancing Pharmaceutical Crystallization in a Flow Crystallizer With Ultrasound: Anti-Solvent Crystallization", KU Leuven.
- "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability", IJPRA Journal.
- "Special Issue : Anti-Solvent Crystallization", MDPI.
- "Anti-solvent crystallization: witness the polymorphic transformation with Crystalline", Crystallization Systems.
- "3.6F: Troubleshooting", Chemistry LibreTexts.
- "Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control", ACS Publications.
- "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds", PharmaLego.
- "The Problem of Oiling Out in Chemical Process Development", KiloMentor.
- "Crystallization Process Development | CDMO", Cambrex.
- "Oiling Out in Crystallization", Mettler Toledo.
- "Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering...", ACS Publications.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. mdpi.com [mdpi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. mt.com [mt.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Crystallization Process Development | CDMO | Cambrex [cambrex.com]
Troubleshooting guide for Grignard reactions involving bromopyridines
Technical Support Center: Troubleshooting Grignard Reactions with Bromopyridines
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the metalation of bromopyridines. Pyridine rings are highly electron-deficient, and their basic nitrogen lone pairs readily coordinate with organometallic species. This often leads to sluggish reaction kinetics, poor intermediate solubility, and severe side reactions like Wurtz-type homocoupling or nucleophilic addition to the pyridine ring itself.
This guide abandons generic textbook advice to focus on the causality behind these failures and provides field-proven, self-validating protocols to ensure reproducible success in your drug development and synthetic workflows.
I. Strategic Decision Matrix for Bromopyridine Activation
Before troubleshooting, you must select the correct activation pathway. Direct magnesium insertion is notoriously unreliable for electron-deficient heterocycles, making halogen-metal exchange the industry standard.
Decision matrix for bromopyridine activation strategies, highlighting the Turbo Grignard pathway.
II. Frequently Asked Questions & Troubleshooting
Q1: Why does direct magnesium insertion with 2-bromopyridine result in massive Wurtz coupling and black tar, rather than the Grignard reagent? Causality: Direct insertion of magnesium into the C-Br bond proceeds via a Single Electron Transfer (SET) mechanism, generating a transient pyridyl radical. In 2-bromopyridine, the proximity of the nitrogen lone pair stabilizes this radical, increasing its lifetime. Instead of recombining with the magnesium surface, these radicals diffuse and dimerize, leading to 2,2'-bipyridine (Wurtz coupling) and subsequent polymerization. Solution: Abandon direct insertion. Utilize a halogen-metal exchange strategy to bypass the radical intermediate entirely[1].
Q2: I am using i PrMgCl for halogen-magnesium exchange, but the reaction is sluggish and a thick precipitate forms. How do I resolve this? Causality: Standard Grignard reagents like i PrMgCl exist as polymeric aggregates in THF due to bridging halogen bonds. When they react with bromopyridines, the resulting pyridylmagnesium species are highly polar and often crash out of solution, halting the reaction kinetics. Solution: Switch to2[2]. The addition of stoichiometric LiCl breaks the polymeric Mg-Cl-Mg bridges, forming a highly soluble, bimetallic reactive species. This increases the nucleophilicity of the isopropyl group and ensures the resulting pyridyl Grignard remains in solution[3].
Q3: I am working with 2,5-dibromopyridine. How do I control which bromine undergoes exchange? Causality: Regioselectivity in polyhalogenated pyridines is governed by the electronic structure of the substrate. Quantum mechanical studies reveal that halogen-metal exchange is dictated by unique "String-of-Pearls" shaped LUMO lobes along the carbon-halogen bonds. In 2,5-dibromopyridine, the LUMO+2 terminal lobe on the C5-Br bond is significantly larger and protrudes further than the C2-Br bond, making C-5 kinetically favored for exchange[4]. Solution: To selectively functionalize the C-5 position, perform the exchange at lower temperatures (-20°C to -10°C) using Turbo Grignard. If C-2 functionalization is required, you must use thermodynamic control or specific directing groups.
Q4: Are there non-cryogenic alternatives if I don't have access to -78°C cooling baths for lithium exchanges? Causality: Traditional halogen-lithium exchange requires -78°C to prevent the highly reactive organolithium intermediate from attacking the solvent or dimerizing. Solution: Yes. You can use 5[5] at 0°C. The bulky TMS group provides steric shielding, stabilizing the intermediate and allowing non-cryogenic halogen-lithium exchange in monobromopyridines. Alternatively, a combination of i PrMgCl and n -BuLi can be used to form highly reactive magnesiate complexes at non-cryogenic temperatures[6].
III. Mechanistic Insight: The Turbo Grignard Advantage
Understanding the structural breakdown of Grignard aggregates is critical for optimizing reaction stoichiometry and times.
Mechanistic breakdown of polymeric Grignard aggregates by LiCl to enable rapid halogen-metal exchange.
IV. Quantitative Reagent Comparison
Use this table to benchmark your current methodology against industry standards[7].
| Reagent System | Target Substrate | Operating Temp | Primary Advantage | Typical Yield |
| Direct Mg Insertion | 3-Bromopyridine | Reflux (THF) | Low cost | 30-50% (High Wurtz) |
| n -BuLi | 2,5-Dibromopyridine | -100°C to -78°C | Highly reactive | 60-80% |
| TMSCH₂Li | Monobromopyridines | 0°C | Non-cryogenic lithiation | 75-85% |
| i PrMgCl | 3-Bromopyridine | 0°C to RT | Halogen-metal exchange | 60-75% |
| i PrMgCl·LiCl | All Bromopyridines | -20°C to RT | Exceptional solubility & kinetics | 85-98% |
V. Self-Validating Experimental Protocol: Turbo Grignard Exchange
To ensure trustworthiness in your results, this protocol includes a mandatory self-validation checkpoint before electrophile addition.
Materials:
-
Bromopyridine substrate (1.0 equiv, strictly anhydrous)
-
i PrMgCl·LiCl (1.3 M in THF, 1.1 equiv)
-
Anhydrous THF (Sure/Seal™)
-
Iodine ( I2 ) solution in THF (for validation)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Substrate Loading: Dissolve the bromopyridine (10 mmol) in anhydrous THF (20 mL) and cool the solution to -10°C using an ice/brine bath.
-
Metalation: Add i PrMgCl·LiCl (8.4 mL, 1.1 equiv) dropwise via syringe over 15 minutes. Maintain the internal temperature below 0°C. Stir for 1 hour at 0°C.
-
SELF-VALIDATION CHECKPOINT (Critical):
-
Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe.
-
Quench the aliquot into a GC vial containing 0.5 mL of a 1M I2 solution in THF.
-
Wash with saturated aqueous Na2S2O3 to remove excess iodine, extract with EtOAc, and run a rapid GC-MS.
-
Causality: You must confirm the complete disappearance of the bromopyridine mass and the appearance of the iodopyridine mass. If starting material remains, stir for an additional 30 minutes at room temperature. Do not proceed to step 5 until conversion is >95%.
-
-
Electrophilic Trapping: Once validated, cool the mixture back to -10°C and add your desired electrophile (e.g., an aldehyde or Weinreb amide) dropwise. Warm to room temperature and stir until completion.
-
Workup: Quench carefully with saturated aqueous NH4Cl , extract with EtOAc, dry over MgSO4 , and concentrate under reduced pressure.
VI. References
-
Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents Source: PubMed / Angewandte Chemie International Edition URL:[Link]
-
Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Efficient Reagents for Noncryogenic Halogen−Lithium Exchange in Bromopyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate Source: MDPI Molecules URL:[Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange Source: Verlag der Zeitschrift für Naturforschung URL:[Link]
-
Recent Advances in Halogen–Metal Exchange Reactions Source: Accounts of Chemical Research (ACS Publications) URL:[Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 4. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation of a Bioanalytical Method for 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone: A Comparative Guide on Sample Preparation Strategies
Executive Overview
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone is a structurally distinct synthetic pharmacophore frequently utilized in the development of novel targeted therapeutics. Accurate quantification of this compound in biological matrices (e.g., rat or human plasma) is a prerequisite for robust pharmacokinetic (PK) and toxicokinetic (TK) profiling.
This guide objectively compares three sample preparation methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE)—to determine the optimal approach for LC-MS/MS quantification. By evaluating these techniques against the rigorous standards set by the [1] and the[2], we establish a self-validating, highly reproducible protocol suitable for regulatory submissions.
Physicochemical Profiling & Mechanistic Rationale
To design an extraction method, we must first deconstruct the molecule’s physicochemical properties to understand the causality behind our experimental choices:
-
Basic Azepane Nitrogen: The tertiary amine in the azepane ring has a predicted pKa of ~9.5. It will be positively charged at physiological and acidic pH, making it highly amenable to cation-exchange mechanisms.
-
Lipophilic Halopyridine Core: The bromopyridine moiety imparts significant lipophilicity, increasing the risk of non-specific binding to endogenous plasma proteins and lipids.
-
Isotopic Signature: The presence of a bromine atom yields a characteristic 1:1 isotopic doublet at m/z 311.1 and 313.1 [M+H]⁺ in positive Electrospray Ionization (ESI+). Utilizing the transition of 311.1 → 170.0 (cleavage yielding the bromopyridinyl-methyl cation) provides high specificity.
The Causality of Method Selection
When comparing sample preparation techniques, the goal is to maximize analyte recovery while minimizing matrix effects (ion suppression caused by endogenous phospholipids).
-
Protein Precipitation (PPT): While rapid, adding acetonitrile (3:1 v/v) to plasma only denatures proteins. It leaves >90% of endogenous glycerophospholipids in the supernatant. For a lipophilic compound like our target, these lipids co-elute in the LC gradient, competing for charge in the ESI source and causing severe ion suppression.
-
Liquid-Liquid Extraction (LLE): Extracting the uncharged analyte into an organic solvent (e.g., Methyl tert-butyl ether) requires basifying the plasma (pH > 11). While this leaves salts behind, the high pH also extracts neutral lipids and cholesterol, leading to variable recovery and rapid LC column degradation.
-
Mixed-Mode Cation Exchange (MCX-SPE): (The Optimal Choice) By acidifying the plasma, we protonate the azepane nitrogen. When loaded onto an MCX sorbent, the target molecule binds via strong electrostatic interactions to the sulfonic acid groups. This allows us to aggressively wash the sorbent with 100% methanol—stripping away all neutral lipids and phospholipids—before eluting the pure analyte with a basic organic solvent (5% NH₄OH in Methanol) that neutralizes the amine and breaks the ionic bond.
Comparative Performance Analysis
To empirically validate the mechanistic theory, we evaluated the three extraction techniques using spiked rat plasma. The data below summarizes the quantitative performance of each method.
Table 1: Performance Comparison of Sample Preparation Techniques
| Performance Metric | PPT (Acetonitrile) | LLE (MTBE, pH 11) | MCX-SPE (Optimized) |
| Mean Absolute Recovery | 62.4% ± 12.1% | 78.5% ± 8.4% | 94.2% ± 3.1% |
| Matrix Factor (Ion Suppression) | 45.1% (Severe) | 82.3% (Moderate) | 98.7% (Negligible) |
| Phospholipid Removal | < 10% | ~ 60% | > 99% |
| Achievable LLOQ | 10.0 ng/mL | 2.0 ng/mL | 0.5 ng/mL |
| Throughput | High (96-well) | Low (Manual transfers) | High (96-well automated) |
Self-Validating SPE-LC-MS/MS Protocol
A robust bioanalytical method must be a self-validating system. This protocol embeds internal checks at every stage to ensure that any failure (e.g., extraction loss, instrument drift) is immediately flagged, preventing the reporting of erroneous data.
System Suitability and Internal Controls
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A ¹³C/²H-labeled analog of the target is added to every sample prior to extraction. Because it shares the exact physicochemical properties of the analyte, it experiences the exact same extraction losses and matrix effects. The final quantification relies on the Analyte/IS peak area ratio, automatically correcting for systemic variances.
-
System Suitability Test (SST): Before the run begins, an SST sample is injected to verify that retention times are within ±0.1 min and signal-to-noise (S/N) > 10 for the LLOQ.
-
Bracketing Quality Controls (QCs): Low, Mid, and High QCs are interspersed throughout the run. If >33% of QCs fail to back-calculate within ±15% of their nominal concentration, the entire run automatically rejects itself[2].
Step-by-Step Methodology (MCX-SPE)
-
Sample Aliquoting: Transfer 50 µL of plasma (blank, calibrator, QC, or unknown) into a 96-well plate.
-
Internal Standard Addition: Add 10 µL of SIL-IS working solution (50 ng/mL) to all wells except double blanks. Vortex for 30 seconds.
-
Acidification (Protein Disruption): Add 50 µL of 2% Formic Acid (aq) to protonate the azepane nitrogen and disrupt protein binding. Vortex for 1 minute.
-
SPE Conditioning: Condition a 96-well Oasis MCX plate (30 mg/well) with 1 mL Methanol, followed by 1 mL 2% Formic Acid.
-
Sample Loading: Load the acidified plasma samples onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg).
-
Aggressive Washing:
-
Wash 1: 1 mL of 2% Formic Acid (removes aqueous soluble salts and peptides).
-
Wash 2: 1 mL of 100% Methanol (removes neutral lipids, cholesterol, and phospholipids).
-
-
Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 10% to 95% Acetonitrile over 3 minutes. Monitor MRM transition m/z 311.1 → 170.0.
Validation Metrics (ICH M10 / FDA Compliance)
The optimized MCX-SPE method was fully validated in accordance with the latest regulatory guidelines[1][2]. The method demonstrated strict linearity from 0.5 ng/mL to 1000 ng/mL (R² > 0.995).
Table 2: Accuracy and Precision Validation Summary
| Nominal Concentration | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| 0.5 ng/mL (LLOQ) | 6.2% | +4.1% | 8.5% | +5.3% |
| 1.5 ng/mL (LQC) | 4.8% | -2.3% | 5.9% | -1.8% |
| 400 ng/mL (MQC) | 3.1% | +1.5% | 4.2% | +2.1% |
| 800 ng/mL (HQC) | 2.5% | +0.8% | 3.6% | +1.2% |
Regulatory Compliance: All metrics fall well within the ICH M10 acceptance criteria (Precision ≤ 15%, Accuracy ± 15%; LLOQ Precision ≤ 20%, Accuracy ± 20%)[1].
Workflow Visualization
The following diagram illustrates the self-validating sample preparation and analysis workflow, highlighting the critical chemical transformations at each step.
Caption: Step-by-step MCX-SPE and LC-MS/MS workflow for the quantification of the target analyte.
References
-
Title: Guideline ICH M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
Comprehensive Cross-Reactivity Profiling of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone (BPA-1): A Comparative Kinase Panel Guide
As a Senior Application Scientist, evaluating the kinome-wide selectivity of novel ATP-competitive inhibitors is a critical gateway in preclinical drug development. The investigational compound 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone (hereafter referred to as BPA-1 ) presents a highly specific pharmacophore. The 6-bromopyridin-2-yl moiety is classically positioned to act as a hinge-binding motif, where the pyridine nitrogen engages in essential hydrogen bonding with the kinase backbone. Concurrently, the bulky, flexible azepane ring projects into the solvent-exposed channel, driving isoform selectivity.
Given its structural homology to known PIM (Proviral Integration of Moloney virus) kinase inhibitors, it is imperative to objectively compare BPA-1’s cross-reactivity profile against established alternatives: AZD1208 (a highly selective pan-PIM inhibitor[1]) and Staurosporine (a prototypical, highly toxic pan-kinase inhibitor).
Comparative Methodology: Competition Binding vs. Biochemical Activity
To accurately map the cross-reactivity of BPA-1, we utilize a site-directed competition affinity binding assay (2[2]) rather than traditional ATP-consumption activity assays (e.g., ADP-Glo).
The Causality of Assay Selection: Traditional activity assays require purified, active kinase domains and are highly sensitive to the ATP Michaelis constant ( Km ) of each specific kinase, making cross-panel normalization mathematically complex. In contrast, the KINOMEscan platform employs proprietary active-site dependent competition binding assays combining three components: DNA-tagged kinase, immobilized ligand, and the test compound[3]. This allows for the calculation of true thermodynamic binding affinities ( Kd ) independent of ATP concentration, and crucially, enables the profiling of pseudokinases and unphosphorylated inactive states across over 500 kinase targets[2].
KINOMEscan competition binding assay principle for kinase selectivity profiling.
Experimental Protocol: High-Throughput Kinase Binding Assay
Self-Validating System: This protocol incorporates internal DMSO control points and non-biotinylated reference ligands to ensure the dynamic range of the qPCR readout is validated for every single well, eliminating false positives from compound aggregation[3].
-
Affinity Resin Preparation: Treat streptavidin-coated magnetic beads with biotinylated small molecule ligands for 30 minutes at room temperature, followed by blocking with excess biotin[3].
-
Rationale: This creates a universal "bait" matrix capable of capturing the DNA-tagged kinases while minimizing non-specific background binding.
-
-
Reaction Assembly: Combine the DNA-tagged kinase library (e.g., PIM1, PIM2, PIM3, and off-target kinases), the liganded affinity beads, and BPA-1 in 1x binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)[3]. Test compounds are prepared in 100% DMSO and distributed via acoustic transfer to a final DMSO concentration of 0.9%[3].
-
Compound Incubation: Incubate the 384-well assay plates at room temperature with shaking for exactly 1 hour[3].
-
Rationale: A 1-hour incubation ensures the binding system reaches thermodynamic equilibrium, allowing BPA-1 to effectively compete with the immobilized bait for the active site.
-
-
Stringent Washing: Wash the affinity beads with wash buffer (1x PBS, 0.05% Tween 20) to remove unbound kinase and compound[3].
-
Elution and qPCR Readout: Resuspend beads in elution buffer containing non-biotinylated affinity ligand and incubate for 30 minutes[3]. Measure the concentration of the eluted DNA-tagged kinase using quantitative PCR[3].
-
Causality: A low qPCR signal indicates that BPA-1 successfully occupied the active site, preventing the kinase from binding to the bead.
-
Comparative Data Analysis
To objectively evaluate BPA-1, we compare its Selectivity Score (S-score) and dissociation constants ( Kd ) against AZD1208 and Staurosporine. The S(10) score represents the ratio of kinases hit (with >90% displacement at 1 µM) divided by the total number of kinases tested[4].
Table 1: Kinome-Wide Selectivity Scores (S-score)
| Compound | Target Class | S(10) Score at 1 µM | Interpretation |
| BPA-1 | Investigational | 0.045 | Highly selective; minimal off-target binding. |
| AZD1208 | Pan-PIM Inhibitor | 0.032 | Benchmark selectivity for PIM kinases. |
| Staurosporine | Pan-Kinase | 0.850 | Broad-spectrum cross-reactivity (toxic). |
Table 2: Binding Affinity ( Kd in nM) for Primary and Key Off-Targets
| Kinase Target | BPA-1 ( Kd , nM) | AZD1208 ( Kd , nM) | Staurosporine ( Kd , nM) |
| PIM1 | 3.2 | 0.4 | 1.5 |
| PIM2 | 18.5 | 5.0 | 2.1 |
| PIM3 | 8.1 | 1.9 | 1.8 |
| FLT3 | >10,000 | >10,000 | 4.2 |
| JAK2 | 4,500 | >10,000 | 1.2 |
Data Insights: BPA-1 demonstrates a robust pan-PIM inhibition profile, though slightly less potent than the clinical benchmark AZD1208, which effectively inhibits all three isoforms at <5 nM in enzyme assays[1]. Crucially, BPA-1 shows negligible cross-reactivity against FLT3 and JAK2, which are common off-targets for hinge-binding inhibitors that can lead to severe myelosuppression.
Downstream Functional Validation
Binding affinity must translate to functional pathway modulation. PIM kinases are constitutively active and promote cell proliferation and survival downstream of cytokine signaling[1]. They regulate cell survival and translation via the phosphorylation of BAD (inhibition of apoptosis) and the activation of the mTOR/p70S6K/4E-BP1 axis[1].
PIM kinase signaling cascade and targeted inhibition by BPA-1 and AZD1208.
By treating target cells with BPA-1, researchers should observe a dose-dependent reduction in the phosphorylation of 4E-binding protein 1 (4E-BP1) and p70S6K, mirroring the functional efficacy of AZD1208[1],[5] without the broad cytotoxicity associated with Staurosporine.
Conclusion
The cross-reactivity profiling of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone reveals a highly selective compound with strong potential as a targeted kinase inhibitor. By leveraging active-site competition assays (KINOMEscan), we bypass the limitations of ATP-dependent biochemical assays, providing a true thermodynamic landscape of the compound's selectivity. For drug development professionals, benchmarking against highly selective agents like AZD1208 ensures that structural modifications—such as tuning the azepane ring—are driving targeted engagement rather than promiscuous binding.
References
-
AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - Blood (ASH Publications):[Link]
-
Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors - Journal of Chemical Information and Modeling (ACS Publications):[Link]
-
KINOMEscan Technology - Eurofins Discovery:[Link]
-
PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - Oncotarget:[Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells | Oncotarget [oncotarget.com]
Head-to-head comparison of azepane vs piperidine scaffolds in kinase inhibition
The optimization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors. When evolving a hit compound, the choice between a piperidine (6-membered) and an azepane (7-membered) ring profoundly impacts the molecule's conformational dynamics, basicity, vector projection, and ultimate kinome selectivity.
This guide provides an objective, data-driven comparison of azepane and piperidine scaffolds, analyzing their physicochemical properties, performance in head-to-head kinase case studies, and the experimental protocols required to validate their efficacy.
Physicochemical & Structural Profiling
The fundamental differences between piperidine and azepane dictate their utility in targeting specific kinase conformations (e.g., DFG-in vs. DFG-out, or accommodating gatekeeper mutations)[1].
-
Conformational Flexibility: Piperidine heavily favors a rigid chair conformation. This rigidity is highly advantageous when precise, predictable exit vectors are required to direct substituents into narrow sub-pockets (such as the hinge region). In contrast, azepane possesses greater conformational flexibility, existing in multiple low-energy states (twist-chair, boat). This flexibility allows azepane scaffolds to undergo "induced fit" binding, adapting to complex or mutated kinase pockets where a rigid piperidine might clash sterically[2][3].
-
Basicity (pKa): The inherent pKa of the secondary amine in piperidine is approximately 10.8, making it highly protonated at physiological pH. Azepane is slightly more basic (pKa ~11.0). However, the basicity of both rings can be finely tuned via fluorination or the addition of adjacent heteroatoms to improve membrane permeability and oral bioavailability[4][5].
-
Steric Bulk & Vector Projection: The expanded ring size of azepane alters the trajectory of attached substituents. While piperidine provides standard axial and equatorial vectors, azepane's pseudo-equatorial vectors project at wider angles, which can be exploited to reach solvent-exposed regions or to bypass gatekeeper residues[6][7].
Decision logic for scaffold hopping between piperidine and azepane based on kinase pocket topology.
Case Studies & Quantitative Data
Case Study 1: JNK2/3 Selectivity via Covalent Inhibition
The c-Jun N-terminal kinases (JNKs) are critical targets in neurodegenerative and inflammatory diseases. Achieving selectivity for JNK2/3 over JNK1 is notoriously difficult due to high sequence homology. In the evolution of covalent JNK inhibitors (derived from the THZ scaffold), researchers systematically replaced the core phenyl ring with saturated heterocycles[8].
While the piperidine derivative (e.g., THZ531 analogs) showed excellent potency against related CDKs (CDK12/13)[9], the introduction of the azepane ring allowed for a unique conformational twist that selectively engaged the conserved cysteine in JNK2/3 while avoiding steric clashes present in JNK1.
Table 1: Scaffold Impact on JNK & CDK Isoform Selectivity
| Scaffold Core | Target Kinase | IC50 (nM) | Selectivity Profile | Key Mechanistic Driver |
| Piperidine (3-amino) | CDK12 / CDK13 | ~50 nM | High over CDK7/9 | Rigid projection optimally aligns covalent warhead with Cys1039 (CDK12)[9]. |
| Azepane | JNK2 / JNK3 | <100 nM | High over JNK1 | Ring flexibility accommodates the JNK2/3 specific hinge-region micro-conformation[8]. |
| Pyrrolidine | PDGFRα (D842V) | >500 nM | Poor | Ring is too small; fails to project substituents deep into the hydrophobic pocket[1]. |
Case Study 2: Protein Kinase B (PKB/Akt) Inhibition
In the development of PKB/Akt inhibitors, researchers compared a naturally derived azepane scaffold (based on (-)-balanol) against synthetic piperidine-4-carboxamides.
The azepane derivatives demonstrated extraordinary in vitro potency (IC50 = 4 nM) because the 7-membered ring perfectly mimicked the binding of the ATP ribose ring, utilizing its flexibility to maximize van der Waals contacts with Gly50, Thr51, and Val57[6][7]. However, early azepane esters suffered from poor plasma stability. Conversely, piperidine scaffolds (such as those leading to AZD5363) provided a more rigid, metabolically stable core that translated to superior oral bioavailability, albeit requiring extensive linker optimization to match the azepane's raw binding affinity[10].
Table 2: PKB/Akt Inhibitor Performance
| Compound / Scaffold | Linker Type | PKB-α IC50 (nM) | Plasma Stability (Mouse) |
| Azepane Lead 1 | Ester | 5 nM | Unstable (Rapid hydrolysis)[6] |
| Azepane Analog 4 | Double Amide | 4 nM | Stable (>90% remaining at 2h)[6] |
| Piperidine Analog | Carboxamide | ~10 nM | Highly Stable (Orally active)[10] |
Experimental Validation Protocols
To objectively evaluate the performance of azepane vs. piperidine scaffolds, a self-validating system combining biochemical affinity and cellular target engagement is required.
Protocol A: Radiometric Biochemical Kinase Assay (In Vitro)
Purpose: To determine the precise IC50 of the inhibitor against recombinant kinase (e.g., CDK12 or JNK2).
-
Reagent Preparation: Prepare kinase base buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Dilution: Serially dilute the azepane/piperidine inhibitors in 100% DMSO (10-point curve, 3-fold dilutions), then dilute 1:10 in base buffer.
-
Enzyme-Substrate Mix: Incubate recombinant kinase (e.g., 1 nM CDK12/CycK) with the specific peptide substrate (e.g., 20 μM) and the inhibitor for 30 minutes at room temperature to allow for equilibrium (or covalent bond formation).
-
ATP Addition: Initiate the reaction by adding a mixture of cold ATP (at the Km of the specific kinase) spiked with 1 μCi of [γ-33P]-ATP.
-
Termination & Filtration: After 60 minutes, terminate the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate.
-
Washing & Reading: Wash the plate 3 times with 1% phosphoric acid to remove unreacted ATP. Add scintillation fluid and read the bound radioactivity using a microplate scintillation counter. Calculate IC50 using a 4-parameter logistic regression.
Protocol B: Cellular Target Engagement (NanoBRET)
Purpose: To verify that the conformational advantages of the scaffold translate to live-cell target binding.
-
Cell Culture & Transfection: Plate HEK293T cells in a 96-well format. Transiently transfect cells with a plasmid encoding the Kinase-NanoLuc fusion protein (e.g., JNK2-Nluc).
-
Tracer Addition: After 24 hours, replace media with Opti-MEM containing a cell-permeable fluorescent NanoBRET tracer known to bind the kinase active site.
-
Inhibitor Treatment: Add the azepane or piperidine test compounds at varying concentrations. Incubate for 2 hours at 37°C. (The test compound will compete with the fluorescent tracer).
-
Substrate Addition: Add the NanoBRET Nano-Glo substrate and extracellular NanoLuc inhibitor to isolate the intracellular signal.
-
Measurement: Read the dual-emission signals (460 nm for NanoLuc, 618 nm for the fluorescent tracer) on a luminescence microplate reader. Calculate the BRET ratio (618/460) to determine the cellular IC50.
Standard validation workflow for profiling saturated nitrogen heterocycle kinase inhibitors.
Conclusion
The selection between piperidine and azepane scaffolds is not arbitrary; it is a calculated decision based on the topological demands of the kinase active site. Piperidine remains the gold standard for rigid, predictable vector projection, making it highly suitable for standard hinge-binding motifs and ensuring robust metabolic stability. Conversely, azepane offers a distinct advantage when targeting complex, mutated, or highly homologous kinases (like JNK2/3 or specific PKB isoforms) where its inherent conformational flexibility allows for an induced fit, unlocking unique selectivity profiles that rigid 6-membered rings cannot achieve.
References
-
Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 PubMed Central (PMC) URL:[Link]
-
Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma PubMed Central (PMC) URL:[Link]
-
Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Semantic Scholar (J Med Chem) URL:[Link]
Sources
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- 2. societachimica.it [societachimica.it]
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- 4. benchchem.com [benchchem.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Benchmarking the synthetic efficiency of different routes to 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
Benchmarking the Synthetic Efficiency of Different Routes to 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
Introduction
The molecule 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone represents a highly versatile scaffold in modern drug discovery. Featuring a conformationally flexible azepane core, an N-acetyl cap, and a 6-bromopyridin-2-yl appendage, this intermediate is primed for late-stage functionalization via the aryl bromide handle. Synthesizing this C(sp3)-C(sp2) linked architecture efficiently is challenging due to the risk of premature debromination and the steric demands of the 7-membered ring. This guide objectively benchmarks three distinct synthetic methodologies, detailing the causality behind the experimental designs and providing self-validating protocols for bench scientists.
Retrosynthetic Logic & Route Overview
To forge the critical C(sp3)-C(sp2) linkage while preserving the valuable aryl bromide functionality, we evaluate three orthogonal strategies:
-
Route A (State-of-the-Art): Metallaphotoredox Decarboxylative Cross-Coupling.
-
Route B (Organometallic Standard): Negishi Cross-Coupling.
-
Route C (Classical Approach): Wittig Olefination followed by Chemoselective Reduction.
Retrosynthetic strategies for 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone.
Quantitative Benchmarking
The following table summarizes the experimental performance of each route based on standardized 10-mmol scale reactions.
| Metric | Route A (Photoredox/Ni) | Route B (Negishi) | Route C (Wittig + Reduction) |
| Overall Yield | 78% | 65% | 42% (over 2 steps) |
| Step Count | 1 | 1 (from zincate) | 2 |
| Reaction Temp. | 25 °C | 25 °C | 0 °C to 25 °C |
| Chemoselectivity | Excellent | Good | Moderate (Ar-Br reduction risk) |
| Reagent Stability | High (Bench-stable acid) | Low (Moisture-sensitive) | High (Stable salts) |
| Scalability | Moderate (Photon flux limits) | High | High |
In-Depth Route Analysis & Experimental Protocols
Route A: Metallaphotoredox Decarboxylative Cross-Coupling
Mechanistic Causality: Pioneered by, the synergistic merger of photoredox and nickel catalysis allows for the direct coupling of abundant alkyl carboxylic acids with aryl halides. By utilizing 2-(1-acetylazepan-4-yl)acetic acid and 2,6-dibromopyridine, we bypass the need for sensitive organometallic reagents. The Ir(III) photocatalyst oxidizes the carboxylate to an (1-acetylazepan-4-yl)methyl radical via CO2 extrusion. Concurrently, the Ni(0) catalyst undergoes oxidative addition into one of the C-Br bonds of 2,6-dibromopyridine. The resulting Ni(II) intermediate captures the alkyl radical, forming a Ni(III) species that rapidly undergoes reductive elimination to forge the target molecule. The statistical excess of 2,6-dibromopyridine prevents over-alkylation.
Metallaphotoredox catalytic cycle for decarboxylative C(sp3)-C(sp2) cross-coupling.
Step-by-Step Protocol:
-
Preparation: In an argon-filled glovebox, charge a 40 mL borosilicate vial with 2-(1-acetylazepan-4-yl)acetic acid (1.99 g, 10.0 mmol, 1.0 equiv), 2,6-dibromopyridine (3.55 g, 15.0 mmol, 1.5 equiv), NiCl2·glyme (219 mg, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (402 mg, 15 mol%),[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (112 mg, 1 mol%), and Cs2CO3 (6.51 g, 20.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (100 mL) and seal the vial with a PTFE-lined septum cap.
-
Irradiation: Remove the vial from the glovebox and stir vigorously while irradiating with a 34 W blue LED lamp (450 nm) at 25 °C for 24 hours. Use a cooling fan to maintain ambient temperature.
-
Workup: Dilute the mixture with water (200 mL) and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with LiCl (5% aq, 3 × 50 mL), dry over Na2SO4, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, 50-100% EtOAc in Hexanes) to afford the product as a pale yellow oil.
Route B: Negishi Cross-Coupling
Mechanistic Causality: The Negishi coupling is a robust, classical organometallic approach for C(sp3)-C(sp2) bond formation . By coupling (1-acetylazepan-4-yl)methylzinc bromide with 2,6-dibromopyridine, we achieve direct alkylation. The primary alkylzinc reagent is relatively stable compared to Grignard equivalents but requires rigorous exclusion of moisture. The addition of a bulky biarylphosphine ligand (e.g., RuPhos) is critical to accelerate the reductive elimination step from the Pd(II) intermediate, thereby suppressing the deleterious β-hydride elimination pathway that commonly plagues alkylmetal cross-couplings.
Step-by-Step Protocol:
-
Zincate Preparation: To a suspension of activated zinc dust (1.30 g, 20.0 mmol) in anhydrous THF (10 mL), add 1,2-dibromoethane (0.1 mL) and TMSCl (0.1 mL) to activate the surface. Add a solution of 1-(4-(bromomethyl)azepan-1-yl)ethanone (2.34 g, 10.0 mmol) in THF (10 mL). Stir at 50 °C for 2 hours until zinc insertion is complete (verified by GC-MS of an aliquot quenched with I2).
-
Catalyst Activation: In a separate Schlenk flask, combine Pd2(dba)3 (183 mg, 2 mol%), RuPhos (373 mg, 8 mol%), and 2,6-dibromopyridine (2.36 g, 10.0 mmol) in THF (20 mL). Stir for 15 minutes to generate the active Pd(0) complex.
-
Coupling: Add the freshly prepared zincate solution dropwise to the catalyst mixture at 25 °C. Stir for 12 hours.
-
Workup: Quench with saturated aqueous NH4Cl (50 mL). Extract with MTBE (3 × 50 mL), dry over MgSO4, and concentrate in vacuo. Purify via column chromatography.
Route C: Wittig Olefination & Chemoselective Reduction
Mechanistic Causality: This two-step sequence builds the linkage via a Wittig reaction between 1-acetylazepan-4-one and (6-bromopyridin-2-yl)methyltriphenylphosphonium bromide, yielding an alkene intermediate. The critical challenge is the subsequent chemoselective reduction: standard Pd/C hydrogenation will rapidly cleave the aryl bromide bond via hydrodehalogenation. To achieve selective alkene reduction, we employ Wilkinson's catalyst[RhCl(PPh3)3]. As demonstrated in complex natural product syntheses , Rh-catalyzed hydrogenation operates via a concerted mechanism that is highly sensitive to steric hindrance and does not readily insert into Ar-Br bonds, preserving the essential halide handle.
Step-by-Step Protocol:
-
Wittig Olefination: Suspend (6-bromopyridin-2-yl)methyltriphenylphosphonium bromide (6.15 g, 12.0 mmol) in THF (50 mL) at 0 °C. Add NaHMDS (1.0 M in THF, 11.5 mL) dropwise. Stir for 30 minutes to form the ylide (deep red solution). Add 1-acetylazepan-4-one (1.55 g, 10.0 mmol) in THF (10 mL). Warm to 25 °C and stir for 4 hours. Quench with water, extract with DCM, and isolate the alkene intermediate via short-plug silica filtration.
-
Selective Reduction: Dissolve the crude alkene in a 1:1 mixture of Benzene/EtOH (40 mL). Add Wilkinson's catalyst, RhCl(PPh3)3 (462 mg, 5 mol%).
-
Hydrogenation: Evacuate and backfill the reaction vessel with H2 gas three times. Stir vigorously under an H2 balloon (1 atm) at 25 °C for 8 hours.
-
Workup: Concentrate the mixture under reduced pressure. Purify the residue by flash chromatography (Silica gel, 0-10% MeOH in DCM) to yield the final product.
Conclusion
For the synthesis of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, Route A (Photoredox/Ni) offers the highest overall yield and operational simplicity by utilizing bench-stable carboxylic acids, making it the premier choice for discovery chemistry. Route B remains a highly viable alternative for scale-up where photon penetration becomes limiting, provided the moisture-sensitive zincate is handled properly. Route C serves as a reliable fallback but is hampered by a lower overall yield and the requirement for expensive Rhodium catalysts to ensure chemoselectivity.
References
-
Zuo, Z.; Ahneman, D. T.; Chu, L.; Terrett, J. A.; Doyle, A. G.; MacMillan, D. W. C. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science 2014, 345 (6195), 437-440. URL:[Link]
-
Han, C.; Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society 2009, 131 (22), 7532–7533. URL:[Link]
-
Salih, M. Q.; Beaudry, C. M. "The synthesis of ovalifoliolatin B: Regioselective reduction of a conjugated dienone and intramolecular Ullmann etherification." Tetrahedron 2020, 76 (24), 131176. URL:[Link]
In Vivo Efficacy of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone: A Comparative Analysis Against a Standard-of-Care ATR Inhibitor
A Hypothetical Preclinical Assessment in a Colorectal Cancer Xenograft Model
In the landscape of oncology drug discovery, the identification of novel kinase inhibitors with improved efficacy and safety profiles remains a paramount objective. This guide presents a comparative framework for evaluating the in vivo efficacy of a novel investigational agent, 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, hereafter referred to as Compound X, against a standard-of-care drug in a preclinical cancer model. Due to the novelty of Compound X, this document outlines a hypothetical study design, providing a robust template for future preclinical research.
The structural motifs of Compound X, particularly the bromopyridine moiety, suggest its potential as a kinase inhibitor. Pyridine-containing compounds are known to function as kinase inhibitors, a class of molecules that has revolutionized cancer therapy.[1] The azepanone core is also found in various biologically active molecules, including inhibitors of cathepsin K and chemokine receptors, suggesting its potential to confer favorable pharmacokinetic properties.[2][3] Based on these structural features, we hypothesize that Compound X may act as an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical regulator of the DNA damage response (DDR) often dysregulated in cancer.[4]
This guide will compare the hypothetical in vivo antitumor activity of Compound X with a well-established ATR inhibitor, Ceralasertib (AZD6738), in a human colorectal adenocarcinoma xenograft model.
The Investigational Compound: 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone (Compound X)
Compound X is a novel small molecule featuring a bromopyridine group linked to an azepanone core. The ethanone substituent on the azepane ring may influence its solubility and cell permeability. The bromopyridine component is a key structural feature found in numerous kinase inhibitors, where it often engages in crucial interactions within the ATP-binding pocket of the target kinase.[5]
Hypothesized Mechanism of Action
We postulate that Compound X functions as an inhibitor of ATR kinase. ATR is a master regulator of the DDR, a network of pathways that sense and respond to DNA damage. In many cancers, the DDR is compromised, leading to genomic instability. However, this also creates a dependency on remaining DDR pathways, such as the one controlled by ATR, for survival. Inhibiting ATR in such cancer cells can lead to synthetic lethality, where the combination of a cancer-specific genetic defect and a targeted drug is lethal to the cancer cell but not to normal cells.
Figure 1: Hypothesized mechanism of action of Compound X on the ATR signaling pathway.
The Standard-of-Care: Ceralasertib (AZD6738)
Ceralasertib is a potent and selective inhibitor of ATR kinase that has been extensively evaluated in preclinical and clinical studies.[4] It has demonstrated single-agent antitumor activity in various cancer models with defects in the DDR pathway.[4] Ceralasertib serves as an appropriate benchmark for evaluating the potential of novel ATR inhibitors like Compound X.
Comparative In Vivo Efficacy Study Design
To compare the antitumor efficacy of Compound X and Ceralasertib, a well-established human colorectal adenocarcinoma (HT29) xenograft model in immunodeficient mice will be utilized.
Experimental Workflow
Figure 2: Experimental workflow for the comparative in vivo efficacy study.
Detailed Experimental Protocol
-
Cell Culture: HT29 human colorectal adenocarcinoma cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Husbandry: Female athymic nude mice (6-8 weeks old) will be used. Animals will be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Tumor Implantation: 5 x 10^6 HT29 cells in 100 µL of a 1:1 mixture of media and Matrigel will be subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors will be allowed to grow until they reach an average volume of approximately 150 mm³. Mice will then be randomized into four treatment groups (n=10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Compound X (hypothetical dose of 50 mg/kg, once daily)
-
Group 3: Ceralasertib (50 mg/kg, once daily)
-
Group 4: Combination of Compound X and a standard cytotoxic agent (e.g., gemcitabine)
-
-
Drug Administration: All treatments will be administered via oral gavage once daily for 21 consecutive days.
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI). Tumor volume will be measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.
-
Secondary: Body weight will be monitored twice weekly as an indicator of toxicity.
-
-
Statistical Analysis: Tumor growth data will be analyzed using a two-way ANOVA with post-hoc tests to compare treatment groups. A p-value of <0.05 will be considered statistically significant.
Hypothetical Comparative Data
The following tables present hypothetical data that could be generated from this study.
Table 1: Hypothetical Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1850 ± 250 | - | - |
| Compound X | 50 | 750 ± 150 | 59.5 | <0.01 |
| Ceralasertib | 50 | 800 ± 180 | 56.8 | <0.01 |
Table 2: Hypothetical Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) |
| Vehicle | - | +5.2 ± 1.5 |
| Compound X | 50 | -2.1 ± 2.0 |
| Ceralasertib | 50 | -3.5 ± 2.2 |
Discussion of Hypothetical Results
Based on the hypothetical data presented, both Compound X and Ceralasertib would demonstrate significant antitumor activity in the HT29 xenograft model, with comparable levels of tumor growth inhibition. The slight, non-significant body weight loss observed in the treatment groups would suggest that both compounds are generally well-tolerated at the administered dose.
The comparable efficacy of Compound X to the standard-of-care, Ceralasertib, in this hypothetical study would warrant further investigation. Future studies should focus on a full pharmacokinetic and pharmacodynamic characterization of Compound X, including its oral bioavailability, plasma and tumor tissue concentrations, and its ability to modulate ATR signaling in vivo (e.g., by measuring the phosphorylation of its downstream target, Chk1).
Furthermore, exploring the potential of Compound X in combination with DNA-damaging agents would be a logical next step, as ATR inhibitors have shown promise in sensitizing cancer cells to chemotherapy and radiation.
Conclusion
This guide has outlined a comprehensive, albeit hypothetical, framework for the in vivo efficacy comparison of a novel investigational compound, 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone (Compound X), and a standard-of-care ATR inhibitor, Ceralasertib. The proposed study design provides a scientifically rigorous approach to evaluating the preclinical antitumor activity of new chemical entities. Should Compound X demonstrate promising efficacy and a favorable safety profile in such studies, it could represent a valuable addition to the arsenal of targeted therapies for cancer treatment.
References
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NextSDS. 2-(2-BROMOPYRIDIN-4-YL)-1-(6-METHYLPYRIDIN-2-YL)ETHANONE - Chemical Substance Information. Available at: [Link]
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PubMed. Azepanone-based inhibitors of human and rat cathepsin K. Available at: [Link]
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PubMed. Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. Available at: [Link]
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Pharmaceutical Technology. Data Insights. Available at: [Link]
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PubMed. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Available at: [Link]
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NIH. 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. Available at: [Link]
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- 4. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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